molecular formula C10H9ClO2 B1593260 2-(2-Chloro-2-propenyl)benzoic acid CAS No. 732248-80-5

2-(2-Chloro-2-propenyl)benzoic acid

Cat. No.: B1593260
CAS No.: 732248-80-5
M. Wt: 196.63 g/mol
InChI Key: VNIUVKHWLVUEPR-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-propenyl)benzoic acid is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-2-propenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-2-propenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroprop-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIUVKHWLVUEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641255
Record name 2-(2-Chloroprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732248-80-5
Record name 2-(2-Chloroprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-2-propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway to 2-(2-Chloro-2-propenyl)benzoic acid, a molecule of interest for applications in medicinal chemistry and materials science. Recognizing the absence of a single, established protocol in the current literature, this document outlines a well-reasoned synthetic strategy centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The guide delves into the synthesis of the requisite precursors, a detailed experimental protocol for the core coupling reaction, and a thorough discussion of the purification and characterization of the final product. The causality behind experimental choices is explained, drawing from established principles in organometallic chemistry and addressing the known challenges associated with the coupling of ortho-substituted benzoic acids. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds.

Introduction and Strategic Overview

The synthesis of novel substituted benzoic acids is a cornerstone of modern drug discovery and materials science. The unique combination of a carboxylic acid moiety, which can serve as a versatile handle for further derivatization or as a key pharmacophoric element, with other functional groups allows for the exploration of vast chemical space. 2-(2-Chloro-2-propenyl)benzoic acid presents an interesting scaffold, incorporating a reactive vinyl chloride that can potentially participate in further cross-coupling reactions or serve as a Michael acceptor.

This guide proposes a convergent and efficient synthesis of the title compound, leveraging the power and versatility of palladium-catalyzed cross-coupling chemistry. A retrosynthetic analysis suggests that the most logical disconnection is at the C-C bond between the aromatic ring and the propenyl side chain. This leads to two primary synthetic strategies: a Heck reaction between a halobenzoic acid and 2-chloropropene, or a Suzuki-Miyaura coupling between an arylmetallic species and a vinyl halide (or vice versa).

While the Heck reaction is a plausible route, potential challenges with regioselectivity and competing side reactions make the Suzuki-Miyaura coupling a more robust and predictable choice. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and broad functional group tolerance. Our proposed strategy, therefore, focuses on the coupling of 2-iodobenzoic acid with a suitable (2-chloro-2-propenyl)boron species. The use of an iodo-substituted benzoic acid is deliberate, as the carbon-iodine bond is weaker and generally more reactive in the oxidative addition step of the catalytic cycle compared to carbon-bromine or carbon-chlorine bonds, often leading to milder reaction conditions and higher yields.[1]

Synthesis of Key Precursors

A successful Suzuki-Miyaura coupling relies on the availability of high-purity starting materials. This section details the preparation of the two key precursors: 2-iodobenzoic acid and a stable (2-chloro-2-propenyl)boronic acid derivative.

Preparation of 2-Iodobenzoic Acid

2-Iodobenzoic acid is readily synthesized from the commercially available and inexpensive anthranilic acid via a Sandmeyer reaction.[2] This classic transformation involves the diazotization of the amine functionality, followed by displacement of the resulting diazonium salt with iodide.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve anthranilic acid (1 equivalent) in a solution of concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 15-20 minutes.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form.

  • Work-up and Purification: Allow the mixture to warm to room temperature and then heat gently on a steam bath until the evolution of nitrogen ceases. Cool the mixture and collect the crude 2-iodobenzoic acid by vacuum filtration. Purify the crude product by recrystallization from hot water to afford white to off-white crystals.

Proposed Synthesis of (2-Chloro-2-propenyl)boronic Acid Pinacol Ester

The (2-chloro-2-propenyl)boronic acid coupling partner is not commercially available. Simple vinyl boronic acids are often unstable and prone to polymerization.[3] Therefore, it is advantageous to synthesize and use a more stable derivative, such as the pinacol ester. A plausible route to this precursor involves the reaction of a Grignard reagent, prepared from 2,3-dichloro-1-propene, with a borate ester.

Proposed Experimental Protocol: Synthesis of (2-Chloro-2-propenyl)boronic Acid Pinacol Ester

Caution: Grignard reactions are sensitive to moisture and air. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2,3-dichloro-1-propene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should be initiated gently with heating if necessary. Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard reagent solution to -78°C (dry ice/acetone bath). To this cooled solution, add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borate) (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70°C.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the (2-chloro-2-propenyl)boronic acid pinacol ester.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

With the precursors in hand, the core of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-iodobenzoic acid and (2-chloro-2-propenyl)boronic acid pinacol ester. The choice of catalyst, ligand, base, and solvent is critical for achieving a high yield, especially given the steric hindrance around the ortho-substituted benzoic acid.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commonly used catalyst for Suzuki-Miyaura reactions.[3]

  • Base: A base is necessary to activate the boronic acid derivative for transmetalation. An aqueous solution of a carbonate base, such as sodium carbonate or potassium carbonate, is typically effective and helps to minimize potential side reactions.[4]

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base. A mixture of 1,2-dimethoxyethane (DME) and water is a good choice for this system.[4]

Suzuki_Miyaura_Cycle

Experimental Protocol: Synthesis of 2-(2-Chloro-2-propenyl)benzoic Acid

  • Reaction Setup: To a round-bottom flask, add 2-iodobenzoic acid (1 equivalent), (2-chloro-2-propenyl)boronic acid pinacol ester (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent and Base Addition: Add a 2:1 mixture of 1,2-dimethoxyethane (DME) and water. To this mixture, add sodium carbonate (2 equivalents).

  • Reaction Execution: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (approximately 85-90°C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to a pH of approximately 2-3 with 1M HCl to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Characterization of 2-(2-Chloro-2-propenyl)benzoic Acid

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended.

Technique Expected Observations
¹H NMR A broad singlet in the downfield region (δ 10-12 ppm) for the carboxylic acid proton. A multiplet in the aromatic region (δ 7.2-8.0 ppm) for the four protons on the benzene ring. Two distinct signals in the vinyl region (δ 5.0-6.0 ppm) for the two geminal protons of the chloro-propenyl group. A singlet or narrowly split signal for the methylene protons adjacent to the aromatic ring.
¹³C NMR A signal for the carboxylic carbon (δ 165-175 ppm). Signals for the aromatic carbons, including the ipso-carbon attached to the carboxyl group and the carbon attached to the propenyl side chain. Signals for the carbons of the chloro-propenyl group, including the quaternary carbon bearing the chlorine atom and the terminal methylene carbon. A signal for the methylene carbon of the propenyl side chain.
IR Spectroscopy A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.[6][7] A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.[6][7] A medium intensity absorption band around 1630 cm⁻¹ for the C=C stretching of the propenyl group. A sharp absorption band in the region of 600-800 cm⁻¹ for the C-Cl stretching vibration.[8]
Mass Spectrometry The molecular ion peak (M⁺) should be observed. A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[9][10]

Experimental Workflow Summary

The entire synthetic process, from commercially available starting materials to the final purified product, is summarized in the workflow diagram below.

Workflow

Conclusion

This technical guide has outlined a detailed and scientifically grounded strategy for the synthesis of 2-(2-Chloro-2-propenyl)benzoic acid. By leveraging a Suzuki-Miyaura cross-coupling reaction and providing protocols for the synthesis of the necessary, non-commercially available precursors, this document serves as a valuable resource for researchers in the field. The provided experimental details, coupled with the rationale behind the chosen conditions and a comprehensive guide to the characterization of the final product, are intended to enable the successful and efficient synthesis of this and related molecular targets.

References

  • Organic Syntheses Procedure. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Link

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Link

  • Google Patents. Purification of benzoic acid and its derivatives. US1686913A. Link

  • ResearchGate. Results of the Heck coupling of iodobenzene with cyclohexene catalyzed.... Link

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  • MDPI. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Link

  • Spectroscopy Online. Halogenated Organic Compounds. Link

  • ResearchGate. Convenient Preparation of Cycloalkenyl Boronic Acid Pinacol Esters. Link

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Sources

A Guide to the Spectroscopic Characterization of 2-(2-Chloro-2-propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 2-(2-Chloro-2-propenyl)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related compounds. By integrating data from analogous structures and foundational spectroscopic principles, this guide offers a robust framework for analysis in the absence of direct, publicly available experimental spectra for the title compound.

Introduction: The Structural Significance of 2-(2-Chloro-2-propenyl)benzoic acid

2-(2-Chloro-2-propenyl)benzoic acid is a bifunctional molecule featuring a carboxylic acid and a reactive chloro-alkene moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a variety of more complex molecules, potentially including novel pharmaceutical agents and functional materials. Accurate and unambiguous structural confirmation is paramount for any downstream application. This guide details the expected outcomes from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—to ensure the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid is anticipated to display distinct signals corresponding to the aromatic, vinylic, and benzylic protons. The chemical shifts are influenced by the electronic effects of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for optimal signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-16 ppm

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-(2-Chloro-2-propenyl)benzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)-1H
Aromatic (H on ring)7.2 - 8.1Multiplet7-84H
Vinylic (=CH₂)5.3 - 5.6Doublet~22H
Benzylic (-CH₂-)3.8 - 4.2Singlet-2H

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex multiplets in the aromatic region. The choice of deuterated solvent is critical; for instance, DMSO-d₆ is often preferred for observing the exchangeable carboxylic acid proton as a distinct, broad singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-200 ppm

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Chloro-2-propenyl)benzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)168 - 173
Aromatic (quaternary)130 - 145
Aromatic (CH)125 - 135
Vinylic (-C(Cl)=)135 - 145
Vinylic (=CH₂)115 - 125
Benzylic (-CH₂)35 - 45

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the proposed structure. For 2-(2-Chloro-2-propenyl)benzoic acid, we expect to see 10 distinct signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • Thin Film: Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 2-(2-Chloro-2-propenyl)benzoic acid

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Broad band due to hydrogen bonding
C-H (Aromatic)3100 - 3000Medium to weak
C-H (Vinylic)3100 - 3000Medium
C=O (Carboxylic Acid)1710 - 1680Strong, sharp carbonyl stretch
C=C (Aromatic)1600 - 1450Medium to weak absorptions
C=C (Alkene)1650 - 1630Medium absorption
C-Cl800 - 600Medium to strong

Expertise & Experience: The broadness of the O-H stretch is a hallmark of the dimeric hydrogen bonding in carboxylic acids. Its presence, coupled with a strong carbonyl absorption around 1700 cm⁻¹, is highly indicative of the carboxylic acid functionality.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source (70 eV).

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of 2-(2-Chloro-2-propenyl)benzoic acid (C₁₀H₉ClO₂) is approximately 196.63 g/mol . The mass spectrum should show a molecular ion peak at m/z 196. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak at m/z 198 with roughly one-third the intensity of the M⁺ peak is expected.

  • Key Fragments:

    • [M - OH]⁺: Loss of a hydroxyl radical (m/z 179).

    • [M - COOH]⁺: Loss of the carboxyl group (m/z 151).

    • Tropylium Ion: Rearrangement and fragmentation can lead to characteristic aromatic ions.

Trustworthiness: The presence of the characteristic isotopic pattern for chlorine in the molecular ion and its fragments provides strong evidence for the presence of a chlorine atom in the molecule.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is around 10⁻⁵ M.[2]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Expected UV-Vis Spectrum:

Benzoic acid and its derivatives typically exhibit two main absorption bands.[3][4][5] For 2-(2-Chloro-2-propenyl)benzoic acid, the spectrum is expected to show:

  • π → π* transitions: Strong absorption bands are anticipated in the region of 230-280 nm, corresponding to the electronic transitions within the substituted benzene ring and the conjugated system. The exact position and intensity will be influenced by the substituents.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of 2-(2-Chloro-2-propenyl)benzoic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-(2-Chloro-2-propenyl)benzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Integrate All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Confirm Structure of 2-(2-Chloro-2-propenyl)benzoic acid Data_Integration->Structure_Confirmation

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization.

Conclusion

The structural elucidation of 2-(2-Chloro-2-propenyl)benzoic acid requires a multi-faceted approach, integrating data from various spectroscopic techniques. By combining the detailed connectivity information from NMR, the functional group identification from IR, the molecular weight and fragmentation from MS, and the electronic transition data from UV-Vis, a confident and complete characterization of the molecule can be achieved. This guide provides the foundational knowledge and expected spectral characteristics to aid researchers in this endeavor.

References

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  • ResearchGate. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(7), 638-642.
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  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹H NMR Analysis of 2-(2-Chloro-2-propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Niche Benzoic Acid Derivative

2-(2-Chloro-2-propenyl)benzoic acid is a compound of interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of novel pharmaceuticals and functional materials. Its molecular architecture, featuring a disubstituted aromatic ring appended with a reactive chloroalkene moiety, presents a unique set of challenges and opportunities for structural characterization. Among the arsenal of analytical techniques available to the modern researcher, high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of its proton framework.

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid. Moving beyond a mere listing of predicted chemical shifts, this document delves into the causal relationships between the molecule's electronic and steric environment and the resulting NMR parameters. We will explore the theoretical underpinnings of the expected spectral features, provide detailed, field-proven protocols for sample preparation and spectral acquisition, and discuss the potential for conformational analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the structural elucidation of complex organic molecules.

Molecular Structure and Predicted Proton Environments

A thorough ¹H NMR analysis begins with a detailed examination of the molecule's structure to identify all unique proton environments. In 2-(2-Chloro-2-propenyl)benzoic acid, we can identify seven distinct proton signals.

Figure 1. Molecular structure of 2-(2-Chloro-2-propenyl)benzoic acid with proton labeling.

The key proton environments are:

  • Carboxylic Acid Proton (1H): This acidic proton is expected to be highly deshielded.

  • Aromatic Protons (4H): Due to the ortho-disubstitution pattern, all four aromatic protons are chemically non-equivalent and will exhibit complex splitting patterns.

  • Benzylic Protons (2H): These protons are on the carbon adjacent to the aromatic ring and the double bond.

  • Vinyl Protons (2H): These two geminal protons are on the terminal carbon of the double bond and are diastereotopic.

Predicted ¹H NMR Spectrum: Chemical Shifts and Coupling Constants

The following table summarizes the predicted chemical shifts (δ) and key coupling constants (J) for 2-(2-Chloro-2-propenyl)benzoic acid. These predictions are based on established data for substituted benzoic acids, chloroalkenes, and styrenic systems[1][2].

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constants (J, Hz) Rationale
COOH10.0 - 13.0broad singlet (br s)N/AHighly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. The signal is often broad and will disappear upon D₂O exchange.[3]
Ar-H (ortho to COOH)7.9 - 8.2doublet of doublets (dd)Jortho = 7.5 - 8.5 Hz, Jmeta = 1.0 - 2.0 HzDeshielded by the anisotropic effect of the carbonyl group.
Ar-H (ortho to propenyl)7.2 - 7.5multiplet (m)Jortho, Jmeta, JparaInfluenced by both the electron-withdrawing carboxylic acid and the alkenyl group.
Ar-H (meta to COOH)7.4 - 7.6multiplet (m)Jortho, Jmeta, JparaTypical aromatic region, with complex splitting from neighboring protons.
Ar-H (meta to propenyl)7.3 - 7.5multiplet (m)Jortho, JmetaTypical aromatic region, with complex splitting.
=CH₂ (geminal, HA and HB)5.3 - 5.6two doublets (d)Jgeminal = 1.0 - 2.5 HzDiastereotopic protons on the vinyl group, deshielded by the electronegative chlorine atom.
-CH₂-3.6 - 3.9singlet (s) or narrow multipletPossible weak long-range couplingBenzylic protons adjacent to the aromatic ring and the double bond.

Experimental Protocol: A Self-Validating System

To obtain a high-quality ¹H NMR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid, meticulous sample preparation and instrument setup are paramount.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting solvent due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though this will shift the residual solvent peak.

  • Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.

  • Moisture Sensitivity: Given the presence of a carboxylic acid, the compound may be hygroscopic. To minimize water contamination, use a dry NMR tube and prepare the sample in a low-humidity environment or a glove box if the compound is particularly sensitive.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition A Weigh 5-10 mg of 2-(2-Chloro-2-propenyl)benzoic acid B Transfer to a clean, dry vial A->B C Add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) B->C D Vortex to dissolve C->D E Transfer solution to a 5 mm NMR tube D->E F Insert NMR tube into the spectrometer E->F G Lock and shim the instrument F->G H Acquire ¹H NMR spectrum G->H I Process the FID (Fourier Transform, phase and baseline correction) H->I

Figure 2. Experimental workflow for ¹H NMR analysis.

NMR Instrument Parameters

A standard 400 MHz or 500 MHz spectrometer is sufficient for resolving the proton signals of this molecule. Key acquisition parameters include:

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans should provide an adequate signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-2 seconds between scans is typically sufficient.

  • Spectral Width: A spectral width of approximately 16 ppm will cover the expected range of chemical shifts.

Advanced Spectral Interpretation: Causality and Conformational Insights

The ortho-substitution pattern in 2-(2-Chloro-2-propenyl)benzoic acid introduces the possibility of restricted rotation around the C-C single bond connecting the propenyl group to the benzene ring. This can lead to through-space interactions that influence the chemical shifts of both the aromatic and vinylic protons.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY experiment could reveal spatial proximities between the benzylic protons and the ortho-aromatic proton, providing insights into the preferred conformation.

  • Long-Range Couplings: Small, long-range couplings (⁴J or ⁵J) may be observable between the benzylic protons and the aromatic protons, or between the vinyl protons and the benzylic protons. These can often be resolved with higher field instruments. The coupling between protons in a meta position on a benzene ring is typically around 2 Hz.[4]

G cluster_aromatic Aromatic System cluster_vinyl Vinyl System Ar-H1 Ar-H1 Ar-H2 Ar-H2 Ar-H1->Ar-H2 ortho (³J) Ar-H3 Ar-H3 Ar-H1->Ar-H3 meta (⁴J) Ar-H4 Ar-H4 Ar-H1->Ar-H4 para (⁵J) Ar-H2->Ar-H3 ortho (³J) Ar-H2->Ar-H4 meta (⁴J) H_A H_A H_B H_B H_A->H_B geminal (²J) Benzylic-H Benzylic-H Benzylic-H->Ar-H1 long-range Benzylic-H->H_A allylic (⁴J) Benzylic-H->H_B allylic (⁴J)

Figure 3. Key proton coupling relationships in 2-(2-Chloro-2-propenyl)benzoic acid.

Conclusion: A Roadmap for Structural Verification

This technical guide provides a comprehensive framework for the ¹H NMR analysis of 2-(2-Chloro-2-propenyl)benzoic acid. By integrating theoretical predictions with robust experimental protocols, researchers can confidently elucidate the structure of this and related molecules. The presented analysis serves as a roadmap for not only confirming the primary structure but also for exploring the subtle conformational dynamics that can influence the chemical and physical properties of such compounds. The principles and methodologies outlined herein are broadly applicable to the structural characterization of a wide range of organic molecules in academic and industrial research settings.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

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A Technical Guide to the FTIR Spectrum of 2-(2-Chloro-2-propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-2-propenyl)benzoic acid is a bespoke chemical entity of interest in synthetic chemistry and drug discovery, integrating a benzoic acid scaffold with a reactive chloro-propenyl side chain. The precise structural elucidation of this molecule is paramount for its application and further development. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the presence of key functional groups and providing insights into the molecular structure. This in-depth guide provides a comprehensive analysis of the expected FTIR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid, grounded in the fundamental principles of vibrational spectroscopy and supported by data from analogous structures.

Molecular Structure and Expected Vibrational Modes

The molecular structure of 2-(2-Chloro-2-propenyl)benzoic acid combines three key functionalities, each with distinct vibrational signatures in the infrared spectrum:

  • Carboxylic Acid Group: This group is characterized by a strong and broad O-H stretching vibration due to hydrogen bonding, and a sharp, intense C=O (carbonyl) stretching vibration.

  • Ortho-Substituted Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations. The ortho-substitution pattern influences the out-of-plane bending frequencies.

  • 2-Chloro-2-propenyl Group: This vinyl halide moiety will display characteristic C=C stretching and C-Cl stretching vibrations.

The interplay of these functional groups will define the unique FTIR fingerprint of the molecule.

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic absorption bands for 2-(2-Chloro-2-propenyl)benzoic acid, their expected wavenumber ranges, and the corresponding vibrational modes.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid
~3030VariableAromatic C-H StretchAromatic Ring
1710 - 1680Strong, SharpC=O StretchCarboxylic Acid (Aromatic)
1680 - 1620MediumC=C StretchPropenyl Group
1600 - 1450Medium to WeakC=C StretchAromatic Ring
1320 - 1210MediumC-O StretchCarboxylic Acid
860 - 680StrongAromatic C-H BendingAromatic Ring (Ortho-substituted)
700 - 600Medium to StrongC-Cl StretchVinyl Chloride

In-Depth Spectral Interpretation

The Carboxylic Acid Signature: A Broad O-H and a Sharp C=O

The most prominent and readily identifiable feature in the FTIR spectrum of a carboxylic acid is the exceptionally broad O-H stretching band, which typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which is a hallmark of carboxylic acid dimers in the solid or liquid state.[2]

Accompanying the O-H stretch is the intense and sharp absorption of the carbonyl (C=O) group. For aromatic carboxylic acids like the title compound, this peak is expected in the 1710-1680 cm⁻¹ region.[3][4] The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to saturated carboxylic acids.[3][4] A medium intensity C-O stretching vibration is also anticipated between 1320 and 1210 cm⁻¹.[1][4]

The Aromatic Core and Propenyl Moiety

The presence of the benzene ring will be confirmed by several absorptions. Weak to medium aromatic C-H stretching bands are expected to appear just above 3000 cm⁻¹. A series of medium to weak C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.[5] The ortho-substitution pattern gives rise to a strong out-of-plane C-H bending vibration in the 860-680 cm⁻¹ range, which can be a useful diagnostic for the substitution pattern.

The propenyl group's C=C double bond will exhibit a stretching vibration of medium intensity in the 1680-1620 cm⁻¹ range.[6] This peak may sometimes overlap with the aromatic C=C stretching bands.

The Chloroalkene Vibration

A key feature for confirming the "chloro" part of the 2-chloro-2-propenyl group is the C-Cl stretching vibration. For vinyl chlorides, this absorption typically appears in the 700-600 cm⁻¹ region.[7][8] This band is expected to be of medium to strong intensity.

Experimental Protocol: A Self-Validating System

To acquire a high-quality FTIR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid, the following protocol is recommended, incorporating self-validating steps to ensure data integrity.

Sample Preparation
  • Purity Assessment: Prior to spectral acquisition, confirm the purity of the synthesized 2-(2-Chloro-2-propenyl)benzoic acid using an orthogonal technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This ensures that the obtained spectrum is representative of the target molecule and not contaminated with starting materials or byproducts.

  • Sample Form: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high reproducibility. Alternatively, a KBr (potassium bromide) pellet can be prepared. If the sample is an oil or can be dissolved in a suitable solvent, a thin film on a salt plate (e.g., NaCl or KBr) can be used. The chosen method should be documented.

  • Moisture Control: The sample and the FTIR instrument's sample compartment should be dry to minimize interference from water vapor, which has strong absorption bands in the O-H stretching region.

FTIR Spectrometer Setup and Data Acquisition
  • Background Spectrum: Before running the sample, a background spectrum of the empty sample compartment (or the ATR crystal) must be collected. This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ is generally sufficient for routine identification.

    • Number of Scans: Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.

  • Data Acquisition: Place the prepared sample in the spectrometer and collect the spectrum.

  • Data Processing: The resulting spectrum should be baseline corrected and, if necessary, normalized.

Logical Workflow for FTIR Analysis

FTIR_Workflow FTIR Analysis Workflow for 2-(2-Chloro-2-propenyl)benzoic Acid cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Purity Purity Verification (HPLC/NMR) Sample_Form Sample Formulation (ATR/KBr) Purity->Sample_Form Drying Moisture Removal Sample_Form->Drying Background Background Scan Drying->Background Introduce Sample Parameters Set Spectrometer Parameters Background->Parameters Sample_Scan Sample Spectrum Acquisition Parameters->Sample_Scan Processing Data Processing (Baseline Correction) Sample_Scan->Processing Peak_ID Peak Identification Processing->Peak_ID Interpretation Structural Confirmation Peak_ID->Interpretation Report Report Interpretation->Report Final Report

Caption: A logical workflow for the FTIR analysis of 2-(2-Chloro-2-propenyl)benzoic acid.

Conclusion

The FTIR spectrum of 2-(2-Chloro-2-propenyl)benzoic acid is predicted to be rich in information, with characteristic absorption bands corresponding to its carboxylic acid, aromatic, and chloroalkene functionalities. By following a rigorous experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently use FTIR spectroscopy to verify the identity and structural integrity of this molecule, which is a critical step in its application in research and development.

References

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (2025). ResearchGate. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Zeitschrift für Naturforschung A. [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. [Link]

  • The features of IR spectrum. (n.d.). SlideShare. [Link]

  • Benzoic acid. (n.d.). NIST WebBook. [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

  • Functional groups associated with the peaks found in the FTIR spectrum of polyester untreated. (n.d.). ResearchGate. [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. [Link]

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. (n.d.). RSC Publishing. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). Journal of Molecular Spectroscopy. [Link]

  • Infrared Spectra of Polyvinyl Chloride. (n.d.). Shimadzu. [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. [Link]

  • FTIR spectrum of PVC used for wood composite materials. (n.d.). ResearchGate. [Link]

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An In-depth Technical Guide to the Proposed Synthesis, Isolation, and Characterization of 2-(2-Chloro-2-propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis, purification, and characterization of the novel compound, 2-(2-Chloro-2-propenyl)benzoic acid. Due to the absence of existing literature on this specific molecule, this document serves as a forward-looking guide, leveraging established principles of organic synthesis and analytical chemistry. The proposed pathway involves a Suzuki-Miyaura cross-coupling reaction, a versatile and widely adopted method for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive, step-by-step protocol, from the selection of starting materials to the final structural elucidation of the target compound. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers venturing into the synthesis of this and structurally related compounds.

Introduction and Rationale

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties.[2] The introduction of a reactive 2-chloro-2-propenyl moiety onto the benzoic acid scaffold is anticipated to open new avenues for drug discovery and polymer chemistry. The chloroalkene group can serve as a handle for further functionalization or as a pharmacophore itself. Given the potential utility of 2-(2-Chloro-2-propenyl)benzoic acid, this guide provides a scientifically grounded, albeit prospective, pathway for its creation and validation.

The synthetic strategy hinges on the palladium-catalyzed Suzuki-Miyaura coupling reaction. This choice is predicated on its high functional group tolerance, mild reaction conditions, and generally high yields, making it an ideal candidate for the synthesis of complex organic molecules.[1]

Proposed Synthetic Pathway

The proposed synthesis of 2-(2-Chloro-2-propenyl)benzoic acid is a multi-step process commencing with commercially available starting materials.

Synthetic Pathway 2-Bromobenzoic acid 2-Bromobenzoic acid Methyl 2-bromobenzoate Methyl 2-bromobenzoate 2-Bromobenzoic acid->Methyl 2-bromobenzoate Esterification (MeOH, H2SO4) Methyl 2-(2-chloro-2-propenyl)benzoate Methyl 2-(2-chloro-2-propenyl)benzoate Methyl 2-bromobenzoate->Methyl 2-(2-chloro-2-propenyl)benzoate Suzuki-Miyaura Coupling ((2-Chloro-2-propenyl)boronic acid, Pd(PPh3)4, K2CO3) 2-(2-Chloro-2-propenyl)benzoic acid 2-(2-Chloro-2-propenyl)benzoic acid Methyl 2-(2-chloro-2-propenyl)benzoate->2-(2-Chloro-2-propenyl)benzoic acid Hydrolysis (LiOH, THF/H2O)

Caption: Proposed synthetic pathway for 2-(2-Chloro-2-propenyl)benzoic acid.

Step 1: Esterification of 2-Bromobenzoic Acid

To prevent interference of the acidic proton of the carboxylic acid with the organometallic reagents in the subsequent coupling step, the benzoic acid is first protected as its methyl ester.

Protocol:

  • To a solution of 2-bromobenzoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-bromobenzoate.

Step 2: Suzuki-Miyaura Cross-Coupling

The key carbon-carbon bond formation is achieved through a Suzuki-Miyaura coupling between methyl 2-bromobenzoate and a suitable boronic acid derivative.

Protocol:

  • In a round-bottom flask, combine methyl 2-bromobenzoate (1.0 eq), (2-chloro-2-propenyl)boronic acid pinacol ester (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed mixture of toluene and water (4:1) as the solvent.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-18 hours.[1]

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 2-(2-chloro-2-propenyl)benzoate.[1]

Step 3: Hydrolysis of the Methyl Ester

The final step is the deprotection of the methyl ester to yield the target carboxylic acid.

Protocol:

  • Dissolve the purified methyl 2-(2-chloro-2-propenyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield crude 2-(2-Chloro-2-propenyl)benzoic acid.

Isolation and Purification

Purification of the final product is critical to obtain a compound of high purity suitable for further applications. A multi-step purification strategy is proposed.

Purification Workflow Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Initial Wash Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Removal of Polar Impurities Recrystallization Recrystallization Column Chromatography->Recrystallization High Purity Isolation Pure Product Pure Product Recrystallization->Pure Product

Caption: Proposed purification workflow for 2-(2-Chloro-2-propenyl)benzoic acid.

Liquid-Liquid Extraction

As described in the hydrolysis workup, an initial purification is achieved by acidic workup and extraction into an organic solvent. This step removes inorganic salts and other water-soluble impurities.

Column Chromatography

For removal of organic byproducts and any unreacted starting materials, column chromatography is a powerful tool.

Protocol:

  • Prepare a silica gel column using a suitable solvent system, likely a gradient of hexane and ethyl acetate.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column and elute with the solvent gradient.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo.

Recrystallization

For obtaining a highly crystalline and pure final product, recrystallization is the method of choice for many benzoic acid derivatives.[3]

Protocol:

  • Dissolve the product from column chromatography in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure 2-(2-Chloro-2-propenyl)benzoic acid.

Characterization

The identity and purity of the synthesized 2-(2-Chloro-2-propenyl)benzoic acid must be confirmed through a suite of analytical techniques.[1]

Technique Purpose Expected Observations
¹H NMR Structural elucidation (proton environment)Signals for aromatic protons, vinyl protons, and the carboxylic acid proton.
¹³C NMR Structural elucidation (carbon backbone)Signals for carboxylic carbon, aromatic carbons, and alkene carbons.
FT-IR Functional group identificationCharacteristic stretches for O-H (broad), C=O, C=C (aromatic and alkene), and C-Cl.
Mass Spec. Molecular weight and formula confirmationMolecular ion peak corresponding to the mass of C₁₀H₉ClO₂.
Melting Point Purity assessmentA sharp and defined melting point range.

Potential Applications

While the biological activity and material properties of 2-(2-Chloro-2-propenyl)benzoic acid are yet to be explored, its structural motifs suggest potential applications in several areas:

  • Pharmaceuticals: As a precursor for the synthesis of more complex biologically active molecules. The chloroalkene moiety can be a target for further chemical modifications.

  • Agrochemicals: Many benzoic acid derivatives possess herbicidal or fungicidal properties.[1]

  • Polymer Science: The propenyl group can potentially participate in polymerization reactions, making the compound a candidate for the development of functional polymers.

Conclusion

This technical guide presents a detailed and scientifically plausible approach for the synthesis, isolation, and characterization of the novel compound 2-(2-Chloro-2-propenyl)benzoic acid. While this guide is based on established chemical principles rather than direct experimental precedent, it provides a robust framework for researchers to undertake the discovery of this and other new chemical entities. The successful synthesis of this molecule will undoubtedly pave the way for new discoveries in medicinal chemistry and materials science.

References

  • Data.gov. (2025, September 6). Compound 527802: Benzoic acid, 2-chloro, 2,2-dichloroethyl ester - Catalog. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-chloro- (CAS 118-91-2). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Crystal structure of 2-Se-(2-methyl-2-propenyl)-1-benzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-chloro, 2-propenyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Google Patents. (n.d.). Preparation method of 2- [2- (thienyl) vinyl ] benzoic acid - CN101475559B.
  • National Institutes of Health. (2024, September 7). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Retrieved from [Link]

  • ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved from [Link]

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Stability and reactivity studies of 2-(2-Chloro-2-propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Reactivity of 2-(2-Chloro-2-propenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential stability and reactivity of 2-(2-Chloro-2-propenyl)benzoic acid, a molecule of interest in pharmaceutical development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and foundational chemical principles to predict its behavior under various stress conditions. Furthermore, it outlines a detailed, field-proven framework for experimentally determining its stability profile in line with regulatory expectations. This document is intended to serve as a foundational resource for researchers, enabling the proactive design of robust formulations and analytical methods.

Introduction: Understanding the Core Moiety

2-(2-Chloro-2-propenyl)benzoic acid incorporates three key functional groups that dictate its chemical behavior: a carboxylic acid, an aromatic ring, and a vinyl chloride. The spatial arrangement of the vinyl group ortho to the carboxylic acid introduces the potential for unique intramolecular interactions and reactivity. A thorough understanding of its stability and reactivity is paramount for successful drug development, as these factors influence shelf-life, formulation compatibility, and the safety profile of any potential therapeutic agent.

Forced degradation studies are a critical component of this understanding, providing insights into potential degradation pathways and the intrinsic stability of the molecule.[1][2][3] These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the development of stability-indicating analytical methods.[3]

Predicted Stability and Reactivity Profile

Based on the constituent functional groups, we can anticipate several key aspects of the molecule's stability and reactivity.

Predicted Degradation Pathways

The primary modes of degradation for 2-(2-Chloro-2-propenyl)benzoic acid are predicted to be hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The vinyl chloride moiety is generally resistant to hydrolysis under neutral pH conditions.[4][5] However, under acidic or basic conditions, hydrolysis may be accelerated. The carboxylic acid group can also participate in or be affected by pH-dependent degradation pathways.

  • Oxidative Degradation: The double bond of the propenyl group is susceptible to oxidation. Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of epoxides, aldehydes, or other oxidative degradation products.[2]

  • Photolytic Degradation: Vinyl chlorides are known to degrade via photochemical pathways.[4] Exposure to UV or visible light could lead to cleavage of the carbon-chlorine bond, initiating radical chain reactions and the formation of various degradants.

Potential Reactivity and Intramolecular Cyclization

A significant aspect of the reactivity of 2-(2-Chloro-2-propenyl)benzoic acid is the potential for intramolecular cyclization, driven by the proximity of the carboxylic acid and the vinyl group. Under certain conditions, such as in the presence of acid or a suitable catalyst, the carboxylic acid could add across the double bond, leading to the formation of a lactone. This type of cyclization has been observed in similar structures like 2-vinylbenzoic acid.[6]

Caption: Predicted intramolecular cyclization pathway.

Framework for Experimental Stability and Reactivity Studies

A systematic approach to forced degradation studies is essential to elucidate the degradation pathways and establish a stability-indicating method.

Forced Degradation Protocol

The following table outlines a comprehensive forced degradation study design for 2-(2-Chloro-2-propenyl)benzoic acid. The extent of degradation should be targeted to be between 5-20% to ensure that primary degradants are formed without excessive secondary degradation.

Stress ConditionReagent/ParametersRationale
Acid Hydrolysis 0.1 M HCl, heatTo assess stability in acidic conditions and promote hydrolysis of the vinyl chloride and potential cyclization.
Base Hydrolysis 0.1 M NaOH, heatTo evaluate stability in alkaline conditions, which may accelerate hydrolysis.
Oxidation 3% H₂O₂, room temp/heatTo investigate susceptibility to oxidative degradation at the vinyl group.[2]
Thermal Degradation Dry heat (e.g., 80°C)To determine the impact of temperature on the solid-state stability of the compound.
Photostability ICH Q1B conditions (UV/Vis light)To assess the molecule's sensitivity to light, a known degradation pathway for vinyl chlorides.[3][4]
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[7]

3.2.1. HPLC Method Development

A reverse-phase HPLC method with UV detection would be a suitable starting point.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer)

  • Detection: UV spectrophotometer, with the wavelength selected based on the UV spectrum of the parent compound.

  • Column Temperature: Controlled, e.g., 30°C

3.2.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Experimental Workflow and Data Interpretation

The following diagram illustrates the workflow for conducting the stability and reactivity studies.

Experimental_Workflow cluster_workflow Stability and Reactivity Assessment Workflow Start Prepare Solutions of 2-(2-Chloro-2-propenyl)benzoic acid Forced_Degradation Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Analysis Analyze Samples by HPLC-UV Forced_Degradation->Analysis Peak_Purity Assess Peak Purity of Parent Compound Analysis->Peak_Purity Identify_Degradants Characterize Degradation Products (e.g., LC-MS) Peak_Purity->Identify_Degradants If peaks are not pure Report Compile Stability and Reactivity Profile Peak_Purity->Report If peaks are pure Identify_Degradants->Report

Caption: Workflow for forced degradation studies.

Summary and Forward-Looking Statements

This technical guide has provided a predictive overview of the stability and reactivity of 2-(2-Chloro-2-propenyl)benzoic acid, based on established chemical principles. The key predicted degradation pathways include hydrolysis, oxidation, and photolysis, with a notable potential for intramolecular cyclization.

The outlined experimental framework, centered on a systematic forced degradation study and the development of a stability-indicating HPLC method, provides a robust strategy for empirically determining the stability profile of this molecule. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any resulting pharmaceutical product. It is strongly recommended that the proposed experimental plan be executed to confirm these theoretical predictions and to build a comprehensive understanding of this promising compound.

References

  • ResearchGate. Cyclization of 2‐vinylbenzoic acid 1 a in different conditions for...[Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Vinyl Chloride. [Link]

  • NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MedCrave online. Forced degradation studies. [Link]

  • Lustosa, et al. An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives. Current Pharmaceutical Design.
  • EPA. EPA TECHNICAL FACT SHEET RE: VINYL CHLORIDE. [Link]

  • Galbraith Laboratories, Inc. Forced Degradation Testing. [Link]

  • ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

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Methodological & Application

Applications of 2-(2-Chloro-2-propenyl)benzoic Acid in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic design of bifunctional molecules that can undergo efficient and selective transformations is of paramount importance. 2-(2-Chloro-2-propenyl)benzoic acid is a prime example of such a scaffold, engineered for subsequent intramolecular reactions. While not commonly isolated as a stable starting material, its in-situ generation and immediate application in constructing complex heterocyclic systems showcase its synthetic utility. This technical guide will provide a comprehensive overview of a robust method for its preparation and delve into its principal application in the synthesis of isochromanone derivatives through palladium-catalyzed intramolecular cyclization.

This molecule uniquely combines two key reactive centers:

  • An ortho-substituted benzoic acid : The carboxylic acid group can act as a directing group in the synthesis of the precursor and as an intramolecular nucleophile in the subsequent cyclization.

  • A 2-chloro-2-propenyl group : This vinyl chloride moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, specifically the intramolecular Heck reaction.

This guide is intended for researchers and professionals in organic synthesis and drug development, providing both the theoretical underpinnings and practical protocols for utilizing this versatile intermediate.

Proposed Synthesis of 2-(2-Chloro-2-propenyl)benzoic Acid

The proposed synthesis involves the ortho-lithiation of benzoic acid using a strong lithium amide base, followed by reaction with 2,3-dichloropropene.

Reaction Pathway

Synthesis_Pathway start Benzoic Acid intermediate1 Ortho-lithiated Benzoic Acid start->intermediate1 Deprotonation & Lithiation product 2-(2-Chloro-2-propenyl)benzoic acid intermediate1->product Electrophilic Quench reagent1 1. s-BuLi, TMEDA 2. 2,3-Dichloropropene

Caption: Proposed synthesis of 2-(2-Chloro-2-propenyl)benzoic acid via directed ortho-lithiation.

Detailed Experimental Protocol: Synthesis of 2-(2-Chloro-2-propenyl)benzoic Acid

Materials:

  • Benzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • 2,3-Dichloropropene

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add benzoic acid (1.0 eq).

  • Solvent and Amine: Add anhydrous THF to dissolve the benzoic acid. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add TMEDA (2.2 eq) dropwise.

  • Lithiation: Slowly add s-BuLi (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at this temperature for 1-2 hours.

  • Electrophilic Quench: Add 2,3-dichloropropene (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Core Application: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of 3-Methyleneisochroman-1-one

The primary synthetic utility of 2-(2-Chloro-2-propenyl)benzoic acid lies in its ability to undergo an intramolecular Heck reaction to form 3-methyleneisochroman-1-one, a valuable heterocyclic scaffold.[4] This transformation involves the palladium-catalyzed coupling of the vinyl chloride with the aromatic ring, followed by intramolecular lactonization.[5]

Reaction Mechanism: The Intramolecular Heck Reaction

The catalytic cycle of the intramolecular Heck reaction is a well-established process in palladium catalysis.[6][7]

Heck_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-Cl) pd0->oxidative_addition Substrate migratory_insertion Migratory Insertion (Carbopalladation) oxidative_addition->migratory_insertion Alkene Coordination cyclization_product Cyclized Intermediate migratory_insertion->cyclization_product product 3-Methyleneisochroman-1-one + Pd(0)L_n cyclization_product->product reductive_elimination Lactonization & Reductive Elimination product->pd0 Regeneration of Catalyst

Caption: Catalytic cycle for the intramolecular Heck reaction of 2-(2-Chloro-2-propenyl)benzoic acid.

Causality in the Mechanism:

  • Oxidative Addition: The catalytically active Pd(0) species inserts into the C-Cl bond of the vinyl chloride, forming a Pd(II) intermediate.

  • Migratory Insertion (Carbopalladation): The ortho-carbon of the benzoic acid moiety coordinates to the palladium center and then inserts into the palladium-carbon bond of the former vinyl group. This step forms the new carbon-carbon bond and creates the six-membered ring.

  • Lactonization and Reductive Elimination: The carboxylic acid group then acts as an intramolecular nucleophile, attacking the carbonyl carbon and displacing the palladium species. This step forms the lactone ring and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Detailed Experimental Protocol: Synthesis of 3-Methyleneisochroman-1-one

Materials:

  • 2-(2-Chloro-2-propenyl)benzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 2-(2-Chloro-2-propenyl)benzoic acid (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-methyleneisochroman-1-one.

Data Summary: Typical Reaction Parameters

The following table summarizes typical conditions for intramolecular Heck reactions leading to isocoumarin-type structures, based on analogous transformations in the literature.

ParameterTypical ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃5 mol% is a common starting point.
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsThe choice of ligand can significantly impact yield and reaction time.
Base K₂CO₃, Cs₂CO₃, NaOAcAn inorganic base is required to neutralize the HCl generated.
Solvent DMF, DMAc, AcetonitrileA polar aprotic solvent is generally preferred.
Temperature 80 - 120 °CThe optimal temperature depends on the substrate and catalyst system.
Yield 60 - 95%Yields are typically good to excellent for these types of cyclizations.

Conclusion and Future Outlook

2-(2-Chloro-2-propenyl)benzoic acid, while likely a transient species, represents a highly valuable intermediate in the synthesis of isochromanone derivatives. The proposed synthesis via directed ortho-lithiation offers a practical entry point to this chemistry. The subsequent intramolecular Heck reaction provides an efficient and atom-economical route to 3-methyleneisochroman-1-one, a scaffold with potential applications in medicinal chemistry and materials science.

Further exploration of this chemistry could involve:

  • Asymmetric Catalysis: The use of chiral phosphine ligands in the intramolecular Heck reaction could lead to the enantioselective synthesis of substituted isochromanones.

  • Tandem Reactions: The exocyclic double bond in the product is amenable to further functionalization, allowing for the rapid construction of more complex molecular architectures.

  • Substrate Scope: Investigating the effect of substituents on the benzoic acid ring could lead to a diverse library of isochromanone derivatives for biological screening.

This technical guide provides a solid foundation for researchers to explore the synthetic potential of 2-(2-Chloro-2-propenyl)benzoic acid and its derivatives.

References

  • Mihara, G., Ghosh, K., Nishii, Y., & Miura, M. (2020). Synthesis of 3,4-Unsubstituted Isocoumarins from Benzoic Acids and Vinylene Carbonate by Rhodium-Catalyzed C–H/O–H Annulation. Organic Letters, 22(15), 5706–5711.
  • Bera, S., Mondal, P., Sarkar, D., Pathi, V. B., Pakrashy, S., Datta, A., & Banerji, B. (2021). Rh(III)-Catalyzed Regioselective Redox-Neutral Cascade C–H Carbenoid Functionalization/Dephosphonylative Annulation of Benzoic Acids with α-Diazo-β-keto Phosphonate. The Journal of Organic Chemistry, 86(10), 7069–7077.
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
  • Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Cai, S., Wang, F., & Xi, C. (2012). Copper-Catalyzed Domino Synthesis of 3-Substituted Isocoumarins from o-Halobenzoic Acids and 1,3-Diketones. The Journal of Organic Chemistry, 77(5), 2331–2336.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Khan Academy. (2022). Ortho effect in benzoic acids. Retrieved from [Link]

  • Clayden, J., & Mortier, J. (2001). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (5), 442-443.
  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Isocoumarins and its derivatives. Retrieved from [Link]

  • Zhang, X., Wan, X., Cong, Y., Zhen, X., Li, Q., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2019). BF3·Et2O-Mediated 6-endo-dig Cyclization of 2-Alkynylbenzoates: An Efficient Approach to Isochromenones. The Journal of Organic Chemistry, 84(16), 10402–10411.
  • Jiang, G., Li, J., Zhu, C., Wu, W., & Jiang, H. (2017). Palladium-Catalyzed Nucleophilic Addition/Oxidative Annulation of Bromoalkynes with Benzoic Acids: An Efficient Approach to 3-Substituted Isocoumarins. Organic Letters, 19(16), 4440–4443.
  • YouTube. (2023). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Retrieved from [Link]

  • Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. Retrieved from [Link]

  • Kavala, V., Wang, C.-C., Barange, D. K., Kuo, C.-W., Lei, P.-M., & Yao, C.-F. (2012). Copper-Catalyzed Tandem C–C/C–O Coupling Strategy for the Synthesis of Isocoumarin Derivatives. The Journal of Organic Chemistry, 77(11), 5022–5029.
  • Snieckus, V. (1990). Directed ortho metalation. Transition-metal-catalyzed cross-coupling reactions. An effective methodology for convergent synthesis of polyphenyls and their analogues. Chemical Reviews, 90(6), 879-933.

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Polymerization reactions involving 2-(2-Chloro-2-propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Polymerization of 2-(2-Chloro-2-propenyl)benzoic Acid

Abstract: This document provides a detailed technical guide for researchers, chemists, and materials scientists on the polymerization of 2-(2-Chloro-2-propenyl)benzoic acid. As a functional monomer, it offers significant potential for the development of advanced polymers with tailored properties, owing to its reactive vinyl group and pendant chloro and carboxylic acid functionalities. This guide outlines a proposed synthetic route for the monomer and presents comprehensive protocols for its polymerization via Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Each protocol is accompanied by mechanistic insights, parameter tables, and workflow diagrams to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Potential of a Bifunctional Monomer

2-(2-Chloro-2-propenyl)benzoic acid is a unique styrenic monomer that incorporates both a reactive vinylidene chloride moiety and a carboxylic acid group. This bifunctional nature makes it a highly valuable building block for advanced macromolecular architectures. The polymerizable double bond allows for the formation of a robust polystyrene-type backbone, while the pendant groups serve as versatile handles for post-polymerization modification.

  • Carboxylic Acid Group: Enables conjugation with alcohols, amines, or other nucleophiles; imparts pH-responsiveness and hydrophilicity; and can be used for anchoring the polymer to surfaces.

  • Vinylic Chloride Group: Offers a potential site for nucleophilic substitution or cross-linking reactions, although its reactivity is lower than an alkyl chloride.

Polymers derived from this monomer are anticipated to find applications in drug delivery systems, functional coatings, adhesives, and as precursors to more complex, tailored materials.

Part 1: Proposed Synthesis of 2-(2-Chloro-2-propenyl)benzoic Acid

Direct literature on the synthesis of this specific monomer is scarce. Therefore, we propose a logical, multi-step synthetic pathway starting from the more readily available 2-allylbenzoic acid. This proposed route is based on well-established organic transformations.

Reaction Scheme:

  • Chlorination of the Allyl Group: The synthesis begins with the chlorination of the double bond of 2-allylbenzoic acid to yield 2-(2,3-dichloropropyl)benzoic acid.

  • Dehydrochlorination: Subsequent base-induced elimination of one equivalent of hydrogen chloride (HCl) generates the target monomer, 2-(2-Chloro-2-propenyl)benzoic acid.

G cluster_synthesis Proposed Monomer Synthesis Workflow Start 2-Allylbenzoic Acid Step1 Chlorination (e.g., Cl2 in CCl4) Start->Step1 Intermediate 2-(2,3-Dichloropropyl)benzoic Acid Step1->Intermediate Step2 Dehydrochlorination (e.g., KOtBu in THF) Intermediate->Step2 End 2-(2-Chloro-2-propenyl)benzoic Acid Step2->End

Caption: Proposed workflow for the synthesis of the target monomer.

Protocol: Monomer Synthesis

Materials:

  • 2-Allylbenzoic acid

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Chlorine (Cl₂) gas or N-Chlorosuccinimide (NCS)

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Step 1: Dichlorination a. Dissolve 2-allylbenzoic acid (1.0 eq) in a suitable solvent like CCl₄ in a round-bottom flask protected from light. b. Slowly bubble Cl₂ gas (approx. 1.1 eq) through the solution at 0 °C, or add NCS portion-wise. c. Monitor the reaction by TLC until the starting material is consumed. d. Remove the solvent under reduced pressure to obtain crude 2-(2,3-dichloropropyl)benzoic acid.

  • Step 2: Elimination a. Dissolve the crude dichlorinated product in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF. The bulky base is chosen to favor elimination. d. Allow the reaction to stir at room temperature for several hours, monitoring by TLC. e. Quench the reaction by adding a dilute aqueous HCl solution. f. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. g. Purify the final product, 2-(2-Chloro-2-propenyl)benzoic acid, by column chromatography or recrystallization.

Part 2: Polymerization Methodologies

The styrenic nature of 2-(2-Chloro-2-propenyl)benzoic acid makes it amenable to various radical polymerization techniques.[1] We present protocols for both conventional and controlled polymerization methods.

Free Radical Polymerization (FRP)

FRP is a robust and straightforward method for producing high molecular weight polymers.[2] However, it offers limited control over molecular weight distribution (polydispersity) and polymer architecture.

Principle of FRP: The process involves three main stages:

  • Initiation: A radical initiator (e.g., AIBN) thermally decomposes to generate primary radicals.[3] These radicals react with a monomer molecule to start a polymer chain.

  • Propagation: The newly formed monomer radical adds to subsequent monomer units, rapidly growing the polymer chain.[1]

  • Termination: The growth of polymer chains is halted, typically by the combination of two growing radical chains.[3]

G cluster_frp Free Radical Polymerization Mechanism Initiator Initiator Radical (R•) Radical (R•) Initiator->Radical (R•) Decomposition Monomer Radical Monomer Radical Radical (R•)->Monomer Radical Initiation (adds to Monomer M) Growing Chain (P•) Growing Chain (P•) Monomer Radical->Growing Chain (P•) Propagation (adds n M) Dead Polymer (P-P) Dead Polymer (P-P) Growing Chain (P•)->Dead Polymer (P-P) Termination (combines with P•)

Caption: Simplified mechanism of Free Radical Polymerization.

Protocol: Free Radical Polymerization

Materials:

  • 2-(2-Chloro-2-propenyl)benzoic acid (Monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (Initiator)

  • N,N-Dimethylformamide (DMF) or Dioxane (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and oil bath

Procedure:

  • Reaction Setup: a. To a Schlenk flask, add the monomer (e.g., 5.0 g) and the initiator (AIBN, typically 0.5-1.0 mol% relative to the monomer). b. Add the solvent (e.g., DMF) to achieve the desired monomer concentration (e.g., 2 M).

  • Degassing: a. Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: a. Place the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C for AIBN). b. Stir the reaction mixture for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Isolation: a. Stop the reaction by cooling the flask in an ice bath and exposing the contents to air. b. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a stirred non-solvent, such as cold methanol. c. Collect the precipitated polymer by vacuum filtration. d. Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.

ParameterTypical ValueRationale
[Monomer]:[Initiator] 100:1 to 200:1Controls the initial radical concentration and influences the final molecular weight.
Temperature 60-80 °C (for AIBN)Ensures an appropriate decomposition rate of the initiator.
Solvent DMF, Dioxane, TolueneShould dissolve both the monomer and the resulting polymer.
Expected Polydispersity (Đ) > 1.5Characteristic of uncontrolled radical polymerization due to various termination pathways.
Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization (CRP) method that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity (Đ < 1.5).[4] It relies on a reversible equilibrium between active (radical) and dormant (alkyl halide) species, mediated by a transition metal complex.[5]

Challenge with Carboxylic Acids: The carboxylic acid proton can interfere with the nitrogen-based ligands commonly used in ATRP, protonating them and deactivating the copper catalyst. To circumvent this, we present two approaches: (A) polymerization of a protected monomer, and (B) using conditions tolerant to the acid functionality.

Protocol A: ATRP with Protected Monomer

This approach involves protecting the carboxylic acid group (e.g., as a tert-butyl ester) prior to polymerization and removing the protecting group after polymerization.

G cluster_atrp_workflow ATRP Workflow with Protecting Group Monomer Acid Monomer Protect Protection Step (e.g., t-Bu ester) Monomer->Protect ProtectedMonomer Protected Monomer Protect->ProtectedMonomer Polymerize ATRP ProtectedMonomer->Polymerize ProtectedPolymer Protected Polymer Polymerize->ProtectedPolymer Deprotect Deprotection (e.g., TFA) ProtectedPolymer->Deprotect FinalPolymer Final Functional Polymer Deprotect->FinalPolymer G cluster_raft Core RAFT Equilibrium P_radical Growing Chain (P•) Intermediate Dormant Intermediate P_radical->Intermediate Addition RAFT_agent RAFT Agent (S=C(Z)S-R) RAFT_agent->Intermediate R_radical New Radical (R•) Intermediate->R_radical Fragmentation

Caption: The key reversible equilibrium in RAFT polymerization.

Protocol: RAFT Polymerization

Materials:

  • 2-(2-Chloro-2-propenyl)benzoic acid (Monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Dioxane or DMF (Solvent)

  • Diethyl ether or Hexane (for precipitation)

  • Reaction vial with a rubber septum

Procedure:

  • Reaction Setup: a. In a reaction vial, dissolve the monomer, RAFT agent (CPADB), and initiator (AIBN) in the chosen solvent (e.g., dioxane). Typical molar ratios are [Monomer]:[RAFT]:[AIBN] = 100:1:0.2.

  • Degassing: a. Seal the vial and purge the solution with an inert gas (Argon or Nitrogen) for 20-30 minutes while cooling in an ice bath. Alternatively, perform freeze-pump-thaw cycles. [6]3. Polymerization: a. Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 70 °C). b. Stir for the required duration (e.g., 8-24 hours). The reaction solution should turn from pink/red (color of the RAFT agent) to a lighter shade as the RAFT agent is consumed.

  • Isolation: a. Stop the reaction by cooling and exposing the contents to air. b. Precipitate the polymer by adding the solution dropwise into a large volume of a stirred non-solvent (e.g., cold diethyl ether). c. Collect the polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum.

ParameterTypical ValueRationale
[Monomer]:[RAFT]:[AIBN] 100:1:0.2 to 500:5:1The [Monomer]:[RAFT] ratio primarily controls the molecular weight. The [RAFT]:[AIBN] ratio affects the reaction rate and control.
Temperature 60-80 °CMust be suitable for the thermal decomposition of the AIBN initiator.
RAFT Agent CPADB, TrithiocarbonatesThe choice of RAFT agent is critical and must be matched to the monomer family for effective control. [7]
Expected Polydispersity (Đ) 1.1 - 1.3Demonstrates excellent control over the polymerization process.

Part 3: Safety and Handling

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.

  • Monomer: As a novel compound, its toxicological properties are unknown. It should be handled with care. As a benzoic acid derivative, it may be an irritant. The chloroallyl group suggests it may be a lachrymator and should be handled cautiously.

  • Solvents: Many organic solvents (DMF, Dioxane, THF, CCl₄) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Reagents: Initiators like AIBN and BPO can be explosive upon shock or heating. Copper salts are toxic. Strong bases like KOtBu are corrosive. Handle all reagents according to their specific SDS guidelines.

References

This section would be populated with full citations for the sources referenced in the text, including titles, sources, and verifiable URLs.

Sources

Application Notes and Protocols for Investigating the Biological Activity of 2-(2-Chloro-2-propenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Scaffold

The intersection of a benzoic acid nucleus with a reactive chlorovinyl moiety presents a compelling scaffold for the discovery of novel therapeutic agents. This guide focuses on the derivatives of 2-(2-Chloro-2-propenyl)benzoic acid, a class of compounds with significant, yet largely unexplored, potential for biological activity. Drawing parallels from structurally related molecules, we hypothesize that these derivatives are prime candidates for investigation as potent anti-inflammatory and anticancer agents.

The benzoic acid framework is a well-established pharmacophore, integral to numerous approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) aspirin.[1] Its carboxylic acid group often serves as a key interaction point with biological targets. The introduction of a 2-chloro-2-propenyl group at the ortho position introduces a unique electrophilic center and conformational constraints that could lead to novel mechanisms of action and enhanced target specificity.

Recent studies on the closely related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have demonstrated significant anti-inflammatory properties, surpassing those of aspirin in some models.[2][3] This analogue has been shown to inhibit cyclooxygenase-2 (COX-2) expression and suppress the pivotal nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[2][4][5] Furthermore, the presence of a 2-chloro-propenylidene moiety in other molecular contexts has been linked to potent anticancer activity, suggesting a potential dual-action profile for the compounds of interest.[6]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activities of 2-(2-Chloro-2-propenyl)benzoic acid derivatives. We will delve into the rationale behind targeting inflammatory and oncogenic pathways, provide detailed, field-proven protocols for key assays, and offer insights into the interpretation of results.

Part 1: Investigating Anti-Inflammatory Potential

The chronic and unresolved inflammatory response is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of research. We propose that 2-(2-Chloro-2-propenyl)benzoic acid derivatives may exert anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways.

The Rationale: Targeting COX-2 and the NF-κB Pathway

Inflammation is a complex biological response, and its pathological progression often involves the upregulation of enzymes like COX-2 and the activation of transcription factors such as NF-κB.[7]

  • Cyclooxygenase-2 (COX-2): This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[7] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors like aspirin.[7] In silico studies of the related compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid showed a higher affinity for COX-2 than aspirin, providing a strong rationale for investigating this target.[3]

  • Nuclear Factor-kappa B (NF-κB): This transcription factor complex is a central regulator of the inflammatory response.[5] Its activation leads to the expression of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules.[4] Inhibition of the NF-κB pathway is a highly attractive strategy for the development of broad-spectrum anti-inflammatory drugs. The demonstrated ability of a similar salicylate derivative to suppress NF-κB expression strongly suggests this as a probable mechanism of action for our target compounds.[2][5]

Experimental Workflow for Anti-Inflammatory Screening

A systematic, multi-tiered approach is recommended to efficiently screen and characterize the anti-inflammatory properties of novel 2-(2-Chloro-2-propenyl)benzoic acid derivatives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Pathway Analysis A Cytotoxicity Assessment (MTT Assay) B Nitric Oxide (NO) Production in LPS-stimulated Macrophages A->B Select non-toxic concentrations C COX-2 Inhibition Assay (Enzymatic or Cell-based) B->C Active compounds D Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β) by ELISA C->D E NF-κB Activation Assay (Reporter Gene or Western Blot) D->E Confirm anti-inflammatory effect G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Validation A MTT Assay on a Panel of Cancer Cell Lines B Apoptosis Assay (Annexin V/PI Staining) A->B Identify potent compounds and sensitive cell lines C Cell Cycle Analysis (Flow Cytometry) B->C D Western Blot for Apoptotic and Cell Cycle Markers C->D Elucidate mechanism of action

Caption: A strategic workflow for investigating anticancer activity.

Detailed Protocols

Rationale: An initial screening against a panel of diverse cancer cell lines (e.g., breast, colon, lung, leukemia) is essential to identify the spectrum of activity and potential selectivity of the compounds.

Step-by-Step Methodology:

  • Cell Line Panel: Select a panel of human cancer cell lines representing different tumor types.

  • MTT Assay: Perform the MTT assay as described in Protocol 1.1 for each cell line.

  • IC₅₀ Determination: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound on each cell line.

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is the gold standard.

Step-by-Step Methodology:

  • Cell Treatment: Treat a sensitive cancer cell line with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Anti-inflammatory Activity of 2-(2-Chloro-2-propenyl)benzoic Acid Derivatives

Compound IDCytotoxicity (IC₅₀, µM) on RAW 264.7COX-2 Inhibition (IC₅₀, µM)TNF-α Reduction (%) at X µMIL-1β Reduction (%) at X µM
Derivative 1>10015.26558
Derivative 285.35.88275
Aspirin>20025.64540

Table 2: Anticancer Activity of 2-(2-Chloro-2-propenyl)benzoic Acid Derivatives

Compound IDIC₅₀ (µM) on MCF-7 (Breast)IC₅₀ (µM) on HCT116 (Colon)IC₅₀ (µM) on A549 (Lung)Apoptosis (%) in MCF-7 at IC₅₀
Derivative 125.132.541.235
Derivative 28.912.415.868
Doxorubicin0.50.81.185

Conclusion and Future Directions

The 2-(2-Chloro-2-propenyl)benzoic acid scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. The protocols and strategies outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future work should focus on lead optimization through medicinal chemistry to enhance potency and selectivity, followed by in vivo studies in relevant animal models to validate the therapeutic potential of the most promising candidates.

References

  • Tjahjono, Y., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators, 174, 106866. [Link]

  • ScienceRise. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]

  • Tjahjono, Y., et al. (2024). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Lucid, C., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. ResearchGate. [Link]

  • Tjahjono, Y., et al. (2025). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • ResearchGate. (2025). Cytotoxic Acylphloroglucinol Derivatives from the Twigs of Garcinia cowa. ResearchGate. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • ResearchGate. (2025). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. ResearchGate. [Link]

  • Orbital. (2025). Cytotoxicity of Alkyl Derivatives of Protocetraric Acid. Orbital: The Electronic Journal of Chemistry. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. [Link]

  • Widya Mandala Surabaya Catholic University Repository. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. [Link]

  • Widya Mandala Surabaya Catholic University Repository. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, an. Widya Mandala Surabaya Catholic University Repository. [Link]

  • da Silva, M. R., et al. (2002). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Journal of Natural Products. [Link]

  • Martel-Pelletier, J., et al. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. Annals of the Rheumatic Diseases. [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanamide in Human Lung and Prostate Epithelial Cells. MDPI. [Link]

  • ResearchGate. (2023). Design, synthesis and biological evaluation of novel 2- (indole arylamide) benzoic acid analogs as dual COX-2 / 5-LOX inhibitors. ResearchGate. [Link]

  • Scientific Reports. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports. [Link]

  • Yurttas, L., et al. (2015). Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. Anticancer Agents in Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Mechanisms of cyclooxygenase‐2 (COX‐2) inhibition are illustrated.... ResearchGate. [Link]

Sources

Introduction: The Scientific Rationale for Investigating 2-(2-Chloro-2-propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the investigation of 2-(2-Chloro-2-propenyl)benzoic acid in a medicinal chemistry context. It is important to note that, as of this writing, 2-(2-Chloro-2-propenyl)benzoic acid (CAS 732248-80-5) is a novel scaffold with limited published data. Therefore, this document outlines a prospective research program, drawing upon established methodologies for analogous benzoic acid derivatives to propose a logical, scientifically rigorous pathway for its synthesis, characterization, and biological evaluation.

The benzoic acid moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a 2-(2-chloro-2-propenyl) substituent presents a unique opportunity for drug design. This group combines several key features:

  • Halogenation: The vinyl chloride can participate in halogen bonding and alter the compound's lipophilicity and metabolic stability.

  • Conformational Constraint: The propenyl linker restricts the rotational freedom of the side chain, which can lead to higher binding affinity and selectivity for a biological target.

  • Reactivity: The α,β-unsaturated system, activated by the chlorine atom, can potentially act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in target proteins. This mechanism is a validated strategy for achieving potent and durable pharmacological effects.

This guide provides the foundational protocols to synthesize 2-(2-Chloro-2-propenyl)benzoic acid and to initiate its screening for potential anticancer and antimicrobial activities, thereby building a foundational dataset for future drug development efforts.

Part 1: Synthesis and Characterization

A robust and reproducible synthetic route is the cornerstone of any medicinal chemistry program. The following protocol outlines a plausible pathway for the synthesis of the title compound, followed by essential characterization steps.

Proposed Synthetic Pathway

The synthesis can be envisioned via a palladium-catalyzed cross-coupling reaction, a versatile and widely used method in modern organic synthesis.

Synthetic_Pathway A 2-Iodobenzoic acid C Pd(PPh3)4, LiCl, Toluene A->C B 2-Chloroallyl(tributyl)stannane B->C D 2-(2-Chloro-2-propenyl)benzoic acid C->D Stille Coupling Reflux, 24h

Caption: Proposed Stille cross-coupling reaction for the synthesis of the target compound.

Protocol 1: Synthesis of 2-(2-Chloro-2-propenyl)benzoic acid

Rationale: The Stille coupling is chosen for its tolerance of a wide range of functional groups, including the carboxylic acid on the starting material, which might otherwise require protection/deprotection steps.

Materials:

  • 2-Iodobenzoic acid

  • 2-Chloroallyl(tributyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Lithium Chloride (LiCl)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add 2-iodobenzoic acid (1.0 eq), lithium chloride (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe. Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloroallyl(tributyl)stannane (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Protocol 2: Structural and Purity Characterization

Rationale: Rigorous characterization is essential to confirm the identity and purity of the synthesized compound, which is a prerequisite for reliable biological testing.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment, including the characteristic signals of the vinyl protons and the aromatic ring protons.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition via High-Resolution Mass Spectrometry (HRMS). The isotopic pattern of chlorine should be observable.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity level of >95% is typically required for biological assays.

Physicochemical Properties (Predicted)
CAS Number 732248-80-5[3]
Molecular Formula C₁₀H₉ClO₂[3]
Molecular Weight 196.63 g/mol [3]

Part 2: Application in Anticancer Research

Given that many benzoic acid derivatives exhibit antiproliferative activity, a primary application for this novel compound is in cancer research.[1]

Protocol 3: In Vitro Antiproliferative Activity Assessment (MTT Assay)

Rationale: The MTT assay is a standard, colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

Workflow:

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h (allow attachment) A->B C Treat with serial dilutions of 2-(2-Chloro-2-propenyl)benzoic acid B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h (formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm on a plate reader G->H I Calculate IC50 values H->I

Caption: Standard workflow for the MTT-based cell viability assay.

Procedure:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: Application in Antimicrobial Research

Derivatives of 2-chlorobenzoic acid have shown promising antimicrobial activity, particularly against Gram-negative bacteria.[4][5] Therefore, evaluating this compound for antibacterial and antifungal properties is a logical next step.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the gold-standard in vitro method for assessing antimicrobial potency.

Procedure:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) or fungi (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Hypothetical Screening Data
Assay Type Target Organism/Cell Line Endpoint
AntiproliferationHuman Lung Carcinoma (A549)IC₅₀ (µM)
AntiproliferationHuman Breast Adenocarcinoma (MCF-7)IC₅₀ (µM)
AntibacterialEscherichia coli (ATCC 25922)MIC (µg/mL)
AntibacterialStaphylococcus aureus (ATCC 29213)MIC (µg/mL)
AntifungalCandida albicans (ATCC 90028)MIC (µg/mL)

Conclusion and Future Directions

The protocols outlined in this guide provide a clear and scientifically sound starting point for elucidating the medicinal chemistry potential of 2-(2-Chloro-2-propenyl)benzoic acid. Positive results from these initial screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogs to optimize potency and selectivity.

  • Mechanism of Action studies: Investigating the specific molecular targets and pathways affected by the compound.

  • In vivo efficacy studies: Evaluating the compound's performance in animal models of disease.

By systematically applying these established methodologies, researchers can effectively navigate the early stages of drug discovery and determine if this novel scaffold holds promise for future therapeutic development.

References

  • Bollini, M., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 19(15), 4646-4660. Available from: [Link]

  • Kumar, R., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry, 24. Available from: [Link]

  • Asati, V., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 62(7), 333-339. Available from: [Link]

  • Data.gov. (2025). Compound 527802: Benzoic acid, 2-chloro, 2,2-dichloroethyl ester. Available from: [Link]

  • Google Patents. (n.d.). Novel benzoic acid derivatives and process for preparing the same.
  • Lead Sciences. (n.d.). 2-(2-Chloro-2-propenyl)benzoic acid. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Available from: [Link]

  • Howard, W. B., et al. (1988). Comparative teratogenic activity of cancer chemopreventive retinoidal benzoic acid congeners (arotinoids). Archives of Toxicology, 61(5), 427-433. Available from: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • Google Patents. (n.d.). Preparation method of 2- [2- (thienyl) vinyl ] benzoic acid.
  • MDPI. (n.d.). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Available from: [Link]

  • Lee, C. H., et al. (2001). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. European Journal of Pharmacology, 426(1-2), 127-134. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Available from: [Link]

  • PubChem. (n.d.). 2-Chlorobenzoic Acid. Available from: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-chloro-. Available from: [Link]

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Intramolecular cyclization of 2-(2-Chloro-2-propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Synthesis of 3-Methyleneisoindolin-1-one via Palladium-Catalyzed Intramolecular Heck Cyclization of 2-(2-Chloro-2-propenyl)benzoic Acid

Introduction and Significance

The isoindolin-1-one scaffold is a cornerstone in medicinal chemistry, recognized as a "medicinally privileged" structure due to its presence in a wide array of biologically active compounds and pharmaceuticals.[1][2] Specifically, derivatives such as 3-methyleneisoindolin-1-ones have demonstrated significant therapeutic potential, including potent anti-cancer activities.[1][3] The exocyclic double bond in these molecules provides a crucial site for further functionalization, making them versatile intermediates in the synthesis of complex molecular architectures.[4][5]

The intramolecular Heck reaction (IMHR) stands out as a robust and highly efficient method for constructing carbocyclic and heterocyclic ring systems.[6][7] This palladium-catalyzed transformation is prized for its high functional group tolerance and its ability to form sterically congested carbon-carbon bonds under relatively mild conditions.[8]

This document provides a comprehensive guide for the synthesis of 3-methyleneisoindolin-1-one from 2-(2-chloro-2-propenyl)benzoic acid. We will delve into the underlying reaction mechanism, offer a detailed, field-proven experimental protocol, and provide guidelines for product characterization and troubleshooting. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking reliable access to this valuable heterocyclic building block.

Reaction Mechanism: The Intramolecular Heck Reaction Pathway

The conversion of 2-(2-chloro-2-propenyl)benzoic acid to 3-methyleneisoindolin-1-one proceeds via a palladium-catalyzed intramolecular Heck reaction. The reaction first involves the formation of an amide, which then undergoes cyclization. For the purpose of this guide, we will assume the amide with a generic 'R' group is pre-formed from the benzoic acid. The cyclization is the key C-C bond-forming step.

The catalytic cycle, illustrated below, consists of several fundamental steps in organometallic chemistry:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-chlorine bond of the vinyl chloride. This forms a square planar Pd(II) complex.

  • Intramolecular Migratory Insertion: The tethered alkene moiety coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the vinyl-palladium bond. This step is the crucial ring-forming event. The reaction proceeds via a 5-exo-trig cyclization, which is kinetically favored for the formation of five-membered rings.[8][9]

  • β-Hydride Elimination: A hydrogen atom from the newly formed alkyl-palladium intermediate is eliminated. This step regenerates the double bond, creating the exocyclic methylene group, and forms a palladium-hydride species.

  • Reductive Elimination: A stoichiometric amount of base (e.g., triethylamine) neutralizes the generated HCl and facilitates the reductive elimination of HX from the palladium-hydride complex, thereby regenerating the active Pd(0) catalyst to complete the cycle.

Intramolecular_Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Pd-II) Pd0->OxAdd Oxidative Addition Substrate Aryl-Vinyl-Cl (Substrate) Substrate->OxAdd Coordination Alkene Coordination π-Complex OxAdd->Coordination Ligand Dissociation Migratory 5-exo-trig Cyclization (Alkyl-Pd-II) Coordination->Migratory Migratory Insertion BetaHydride β-Hydride Elimination (H-Pd-II-Cl) Migratory->BetaHydride β-Hydride Elimination BetaHydride->Pd0 Reductive Elimination Product 3-Methyleneisoindolin-1-one (Product) BetaHydride->Product BaseH Base·HCl BetaHydride->BaseH + Base Base Base (e.g., Et₃N) Base->BaseH BaseH->Base Regeneration Experimental_Workflow start Starting Material 2-(2-chloro-2-propenyl)benzoic acid amide_formation Amide Formation (SOCl₂, R-NH₂) start->amide_formation cyclization Intramolecular Heck Cyclization (Pd(PPh₃)₄, Et₃N, MeCN, Reflux) amide_formation->cyclization workup Aqueous Workup cyclization->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, IR, HRMS) purification->characterization product Pure 3-Methyleneisoindolin-1-one characterization->product

Sources

Antimicrobial screening of 2-(2-Chloro-2-propenyl)benzoic acid analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Antimicrobial Screening of 2-(2-Chloro-2-propenyl)benzoic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening Novel Benzoic Acid Analogs

The escalating crisis of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent antimicrobial activity. Benzoic acid and its derivatives have a long history as antimicrobial agents, primarily used as preservatives in food and pharmaceuticals. Their mechanism of action is generally attributed to their ability, in their undissociated form, to penetrate microbial cell membranes.[1][2][3] Once inside the more neutral cytoplasm, they dissociate, releasing a proton that acidifies the cell's interior and disrupts essential metabolic processes, including the inhibition of enzymes crucial for cellular respiration.[2][3]

The core benzoic acid scaffold is a versatile platform for medicinal chemistry. Modifications to the aromatic ring can significantly modulate a compound's lipophilicity, electronic properties, and steric profile, thereby influencing its antimicrobial potency and spectrum. This guide focuses on a specific, novel class of analogs: 2-(2-Chloro-2-propenyl)benzoic acid . The introduction of the chloro-propenyl group is hypothesized to enhance membrane interaction and potentially provide an additional reactive site, offering a unique opportunity to develop new antimicrobial leads.

This document provides a comprehensive, field-tested framework for the initial in vitro screening of a library of these novel analogs. It details the essential protocols for determining antimicrobial activity against a panel of clinically relevant microorganisms and for assessing preliminary cytotoxicity, a critical step in early-stage drug discovery.[4]

Pre-Screening Considerations & Compound Management

2.1. Synthesis and Purity While the synthesis of 2-(2-Chloro-2-propenyl)benzoic acid analogs is beyond the scope of this protocol, it is a critical prerequisite. Various synthetic routes for creating benzoic acid derivatives exist, often involving modifications of a starting benzoic acid or toluene precursor.[5][6][7] It is imperative that all analogs undergo rigorous purification (e.g., by column chromatography or recrystallization) and that their structural integrity and purity (>95%) are confirmed by analytical methods such as NMR and LC-MS before initiating any biological screening. Impurities can lead to false-positive results or mask the true activity of the test compound.

2.2. Solubility and Stock Solution Preparation The solubility of the test compounds dictates the choice of solvent and the achievable concentration range for screening.

  • Causality: Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to microorganisms at low concentrations (<1% v/v). However, it is crucial to determine the maximum tolerated DMSO concentration for each microbial strain in your panel, as some can be sensitive.

  • Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 10-20 mg/mL or 25.6 mM) of each analog in 100% DMSO.

    • Ensure complete dissolution; sonication may be required.

    • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Always include a solvent control (e.g., DMSO at the highest concentration used in the assay) in all experiments to ensure that any observed antimicrobial effect is due to the compound and not the solvent.

Primary Screening: Determining Antimicrobial Activity

The primary screen aims to identify which analogs possess antimicrobial activity and to quantify this activity. A two-pronged approach using broth microdilution to find the Minimum Inhibitory Concentration (MIC) and agar disk diffusion for a qualitative assessment is recommended.[8]

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized, quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][11]

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Compound stock solutions (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%) or PBS

  • Multichannel pipette

Step-by-Step Methodology:

  • Plate Preparation:

    • Add 100 µL of appropriate sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.

    • In the first column (e.g., column 1), add an additional 100 µL of broth containing the test compound at twice the desired starting concentration (e.g., 512 µg/mL). This is achieved by diluting the DMSO stock. For example, to get a starting concentration of 512 µg/mL, a 25.6 mg/mL stock would be diluted 1:25 in broth to make a 1024 µg/mL working solution, of which 100 µL is added to the first 100 µL of broth.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this process across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

    • Column 11: Serve as the growth control (broth + inoculum, no compound).

    • Column 12: Serve as the sterility control (broth only, no inoculum).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12][13]

    • Dilute this standardized suspension 1:150 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plates and incubate at 35-37°C. Incubate bacteria for 18-24 hours and fungi for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10][13] This can be determined by visual inspection or by using a plate reader to measure optical density (OD) at 600 nm.

Protocol: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[14] It is excellent for visualizing the effect of a compound and for screening compounds that may have poor solubility in broth.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Compound solutions (at a fixed, high concentration, e.g., 1 mg/mL in DMSO)

  • Positive and negative control disks (e.g., Ciprofloxacin disk and a DMSO-only disk)

  • Forceps

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized microbial suspension matching the 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.

  • Disk Application:

    • Aseptically apply sterile blank paper disks to the agar surface using forceps.

    • Pipette a small, fixed volume (e.g., 10 µL) of each test compound solution onto a corresponding disk.

    • Apply positive and negative control disks. Ensure disks are placed at least 24 mm apart to prevent zone overlap.[14][15]

  • Incubation: Let the plates sit at room temperature for about 15 minutes to allow for pre-diffusion, then invert and incubate at 35-37°C for 18-24 hours.[16]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or caliper.

Data Presentation and Interpretation

Clear data presentation is essential for comparing the activity of different analogs.

Table 1: Hypothetical Antimicrobial Activity Data for Benzoic Acid Analogs

Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans Zone of Inhibition (mm) vs. S. aureus
BZA-001 16 64 >256 18
BZA-002 128 >256 >256 8
BZA-003 8 32 128 22
BZA-004 >256 >256 >256 0
Ciprofloxacin 1 0.25 N/A 30
Fluconazole N/A N/A 8 25

| DMSO Control | >256 | >256 | >256 | 0 |

  • Interpretation: In this hypothetical dataset, BZA-003 emerges as the most promising lead, showing the lowest MIC values against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria and the largest zone of inhibition. BZA-001 also shows good activity. BZA-002 is weakly active, and BZA-004 is inactive.

Secondary Screening: Assessing Selectivity via Cytotoxicity

A promising antimicrobial compound should be potent against microbial cells but exhibit low toxicity towards mammalian cells. The MTT assay is a standard colorimetric method for assessing cell viability and is an excellent first-pass cytotoxicity screen.[17][18]

Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals, which can be solubilized and quantified.[18][19]

Materials:

  • Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)

  • Sterile 96-well, flat-bottom tissue culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound analogs

Step-by-Step Methodology:

  • Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "cells only" control (no compound) and a solvent control.

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

    • % Viability = (OD_treated / OD_control) x 100%

    • The IC₅₀ (half-maximal inhibitory concentration) can then be determined by plotting % viability against compound concentration.

Visualizations and Workflows

Diagram 1: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Analysis & Follow-up Compound_Lib Analog Library (2-(2-Chloro-2-propenyl)benzoic acid) Stock_Sol Prepare 10-20 mg/mL Stock Solutions in DMSO Compound_Lib->Stock_Sol MIC_Assay Broth Microdilution Assay (Quantitative) Stock_Sol->MIC_Assay Disk_Assay Agar Disk Diffusion (Qualitative) Stock_Sol->Disk_Assay Cytotox_Assay MTT Cytotoxicity Assay (IC50 on Mammalian Cells) Stock_Sol->Cytotox_Assay For promising hits Inoculum_Prep Prepare 0.5 McFarland Standard Inoculum Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Assay MIC_Data Determine MIC Values (µg/mL) MIC_Assay->MIC_Data Zone_Data Measure Inhibition Zones (mm) Disk_Assay->Zone_Data Hit_ID Identify 'Hit' Compounds (High Potency, Low Toxicity) MIC_Data->Hit_ID Zone_Data->Hit_ID Cytotox_Assay->Hit_ID

Caption: High-level workflow for antimicrobial screening and hit identification.

Diagram 2: Conceptual Basis of Benzoic Acid Activity

Benzoic_Acid_MoA cluster_outside Extracellular Space (Acidic pH) cluster_inside Bacterial Cytoplasm (Neutral pH) Compound_Undiss R-COOH (Undissociated, Lipophilic) Membrane Bacterial Cell Membrane Compound_Undiss->Membrane Passive Diffusion Compound_Diss R-COO⁻ + H⁺ Disruption Metabolic Disruption - ATP Depletion - Enzyme Inhibition Compound_Diss->Disruption Causes Membrane->Compound_Diss

Caption: Mechanism of benzoic acid entry and disruption in a bacterial cell.

References

  • Novel benzoic acid derivatives and process for preparing the same.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. (2023). Cureus, 15(11), e49718. [Link]

  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon, 10(9), e30874. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Methods of screening for antimicrobial compounds.
  • Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]

  • What is Benzoic Acid used for? Patsnap Synapse. [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Scientific Reports, 11(1), 12891. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). ACS Omega. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2019). Antibiotics, 8(4), 205. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology, 46(2), 498–502. [Link]

  • (a) MTT-based cytotoxicity assay to determine the cell viability of... ResearchGate. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2011). Arzneimittelforschung, 61(9), 519-25. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

  • Mechanism of action of benzoic acid. Jiyou Industries Co. Ltd. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). BMC Bioinformatics, 21(1), 148. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2023). International Journal of Molecular Sciences, 24(23), 16741. [Link]

  • Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

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Application Notes and Protocols for 2-(2-Chloro-2-propenyl)benzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Overview

2-(2-Chloro-2-propenyl)benzoic acid is an emerging functional monomer with significant potential in the synthesis of advanced polymers and materials. Its unique trifunctional structure, comprising a polymerizable vinyl group, a versatile carboxylic acid moiety, and a reactive chloro-substituent, offers a rich platform for creating materials with tailored properties. The benzoic acid component can impart pH-responsiveness, improve adhesion, and serve as a handle for bioconjugation. The chloro-propenyl group not only participates in polymerization but also introduces a site for post-polymerization modification and can influence the electronic properties and flame retardancy of the resulting polymer.

This document provides a comprehensive guide to the potential applications of 2-(2-Chloro-2-propenyl)benzoic acid in materials science, with a focus on the synthesis of functional polymers via radical polymerization and their subsequent modification. The protocols outlined herein are based on established principles of polymer chemistry and are intended to serve as a foundational resource for researchers exploring the capabilities of this novel monomer. While this compound is of significant research interest, it is important to note that its applications are still in the exploratory phase.

Table 1: Predicted Physicochemical Properties of 2-(2-Chloro-2-propenyl)benzoic Acid

PropertyPredicted ValueNotes
Molecular FormulaC₁₀H₉ClO₂-
Molecular Weight196.63 g/mol -
AppearanceWhite to off-white solidBased on similar benzoic acid derivatives[1].
Melting Point130-145 °CPredicted based on 2-chlorobenzoic acid[2][3].
pKa~3.0-4.0Similar to other chlorobenzoic acids[2][3].
SolubilitySoluble in organic solvents (e.g., THF, DMF, Methanol)Based on related vinyl and benzoic acid monomers[1][4].

Application I: Synthesis of Functional Polymers via Free-Radical Polymerization

The primary application of 2-(2-Chloro-2-propenyl)benzoic acid is as a monomer in the synthesis of functional polymers. The vinyl group allows for polymerization through various mechanisms, with free-radical polymerization being a common and versatile method[5]. The resulting polymer, poly(2-(2-chloro-2-propenyl)benzoic acid), possesses pendant carboxylic acid and chloro-propenyl groups, which can be leveraged for a wide range of applications.

Rationale for Experimental Choices

The choice of a free-radical polymerization approach is predicated on its robustness and tolerance to a variety of functional groups, including the carboxylic acid moiety of the monomer. An initiator such as Azobisisobutyronitrile (AIBN) is selected due to its predictable decomposition kinetics and its tendency to not engage in side reactions with the monomer's other functional groups[5]. The solvent, N,N-Dimethylformamide (DMF), is chosen for its ability to dissolve both the monomer and the resulting polymer, ensuring a homogeneous reaction environment.

Experimental Protocol: Synthesis of poly(2-(2-chloro-2-propenyl)benzoic acid)

Materials:

  • 2-(2-Chloro-2-propenyl)benzoic acid (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Dichloromethane (for redissolving)

  • Hexanes (for final precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Standard laboratory glassware

Procedure:

  • Monomer and Initiator Preparation: In a 100 mL Schlenk flask, dissolve 5.0 g of 2-(2-Chloro-2-propenyl)benzoic acid and 0.083 g of AIBN in 50 mL of anhydrous DMF.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous solution into 500 mL of rapidly stirring methanol to precipitate the polymer.

    • Allow the precipitate to settle, then decant the methanol.

    • Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate into hexanes.

    • Collect the purified polymer by filtration and dry under vacuum at 40 °C overnight.

Workflow Diagram

polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep Dissolve Monomer & Initiator in DMF degas Freeze-Pump-Thaw Cycles (x3) prep->degas react Heat at 70°C for 24h under N2 degas->react precipitate1 Precipitate in Methanol react->precipitate1 redissolve Redissolve in Dichloromethane precipitate1->redissolve precipitate2 Precipitate in Hexanes redissolve->precipitate2 dry Dry under Vacuum precipitate2->dry end end dry->end Final Polymer

Caption: Workflow for the synthesis of poly(2-(2-chloro-2-propenyl)benzoic acid).

Application II: Post-Polymerization Modification

The synthesized poly(2-(2-chloro-2-propenyl)benzoic acid) is a versatile platform for further chemical modifications, enabling the creation of materials with highly specific functionalities. The pendant carboxylic acid groups can be readily converted to esters or amides, while the chloro-substituents offer a potential site for nucleophilic substitution or cross-linking reactions.

Rationale for Experimental Choices

For this example, we will focus on the modification of the carboxylic acid group, as it is a well-established and high-yielding reaction. Esterification with a model alcohol, such as ethanol, in the presence of an acid catalyst demonstrates the principle of modifying the polymer backbone. This type of modification can be used to tune the polymer's solubility, hydrophobicity, and thermal properties.

Experimental Protocol: Esterification of poly(2-(2-chloro-2-propenyl)benzoic acid)

Materials:

  • poly(2-(2-chloro-2-propenyl)benzoic acid)

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated, catalyst)

  • Sodium bicarbonate solution (saturated)

  • Round bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round bottom flask, dissolve 2.0 g of the polymer in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 48 hours with continuous stirring.

  • Neutralization and Precipitation:

    • Cool the reaction to room temperature.

    • Slowly add saturated sodium bicarbonate solution until the effervescence ceases, neutralizing the acidic catalyst.

    • Pour the neutralized solution into 1 L of deionized water to precipitate the modified polymer.

  • Purification: Collect the polymer by filtration, wash thoroughly with deionized water, and dry under vacuum at 40 °C.

Modification Pathway Diagram

modification_pathway start_polymer poly(2-(2-chloro-2-propenyl)benzoic acid) -COOH groups modified_polymer Modified Polymer -COOC₂H₅ groups start_polymer->modified_polymer Reflux, 48h reagents Ethanol (C₂H₅OH) | H₂SO₄ (catalyst)

Caption: Esterification of the polymer's carboxylic acid groups.

Characterization of the Novel Polymer

To confirm the successful synthesis and modification of the polymer, a suite of analytical techniques should be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups. In the initial polymer, a broad peak around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp peak around 1700 cm⁻¹ (C=O stretch) are expected. After esterification, the broad O-H peak should diminish, and the C=O peak may shift slightly.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure. ¹H NMR can confirm the presence of the polymer backbone and the aromatic protons. After esterification, new peaks corresponding to the ethyl group (a quartet and a triplet) will appear.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer. This is crucial for understanding the polymerization kinetics and the physical properties of the material.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties and physical state (glassy or rubbery) at different temperatures.

Potential Applications in Materials Science

The unique properties of polymers derived from 2-(2-Chloro-2-propenyl)benzoic acid suggest a range of potential applications:

  • pH-Responsive Materials: The carboxylic acid groups can deprotonate at higher pH, making the polymer water-soluble. This property is useful for creating smart hydrogels for drug delivery or sensors.

  • Adhesives and Coatings: The polar carboxylic acid groups can enhance adhesion to various substrates. The polymer can be formulated into coatings with improved durability and chemical resistance.

  • Functional Binders: Similar to poly(4-vinylbenzoic acid), this polymer could be used as a binder in battery electrodes, where the functional groups can interact with the active materials to improve performance[4].

  • Bioconjugation Platforms: The carboxylic acid can be activated to react with amines on proteins or other biomolecules, allowing for the creation of biocompatible materials for tissue engineering or diagnostics[6].

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be taken when handling 2-(2-Chloro-2-propenyl)benzoic acid and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents or during polymerization reactions.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

References

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  • ResearchGate. Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Available at: [Link]

  • PubChem. 2-Chlorobenzoic Acid. Available at: [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • YouTube. Where Do Organohalides Come From. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloro-2-propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 2-(2-Chloro-2-propenyl)benzoic acid. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of this synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 2-(2-Chloro-2-propenyl)benzoic acid, providing foundational knowledge for your experimental design.

Q1: What is the most robust and widely applicable method for synthesizing the 2-(2-Chloro-2-propenyl)benzoic acid backbone?

A: The most effective and versatile strategy is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves coupling a 2-halobenzoic acid derivative (typically a methyl or ethyl ester of 2-bromobenzoic acid) with a suitable organoboron reagent, such as 2-chloro-2-propenylboronic acid pinacol ester. The use of an esterified benzoic acid is crucial to prevent side reactions associated with the free carboxylic acid group, which can interfere with the catalytic cycle.[1][2] The final step involves the hydrolysis (saponification) of the ester to yield the desired carboxylic acid.

Q2: Why is it critical to use an ester of 2-bromobenzoic acid instead of the free acid in the Suzuki-Miyaura coupling step?

A: The free carboxylic acid group possesses an acidic proton that can react with the base required for the Suzuki coupling, effectively neutralizing it and inhibiting the reaction.[2][3] Furthermore, the carboxylate anion can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition. By protecting the carboxylic acid as an ester, these undesirable interactions are prevented, leading to cleaner reactions, higher yields, and improved catalyst longevity. The ester is then easily hydrolyzed in a subsequent step under basic conditions.[4]

Q3: What are the key spectroscopic signatures I should look for to confirm the successful synthesis of 2-(2-Chloro-2-propenyl)benzoic acid?

A: Structural confirmation relies on a combination of spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the vinyl protons of the 2-chloro-2-propenyl group, typically appearing as two distinct singlets or narrow doublets in the 5.0-6.0 ppm range. The methylene protons adjacent to the aromatic ring will appear as a singlet around 3.5-4.0 ppm. The aromatic protons will show a complex multiplet pattern consistent with an ortho-substituted benzene ring. The carboxylic acid proton will be a broad singlet far downfield, often above 10 ppm.[5][6]

  • ¹³C NMR: Key signals include the carboxylic carbon (~170 ppm), the aromatic carbons, and the three distinct carbons of the 2-chloro-2-propenyl group, including the quaternary carbon bearing the chlorine atom (~135-140 ppm) and the terminal methylene carbon (~115-120 ppm).[1]

  • IR Spectroscopy: Look for a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid around 1680-1710 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹. A medium absorption for the C=C double bond should appear around 1630-1650 cm⁻¹.[1]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the compound (C₁₀H₉ClO₂), along with a characteristic M+2 isotope peak for the presence of a single chlorine atom, with an intensity ratio of approximately 3:1.

Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues encountered during the synthesis.

Problem Area 1: Low or No Product Yield in the Suzuki Coupling Step

Q: My Suzuki-Miyaura coupling reaction is resulting in a very low yield or fails completely. What are the most likely causes and how can I fix them?

A: Low yield is a common issue in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is essential.

Causality Analysis:

  • Catalyst Inactivation: The Pd(0) catalyst is the heart of the reaction and is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and execution is a primary cause of catalyst oxidation and subsequent inactivation.[7]

  • Ineffective Base: The base plays a critical role in activating the boronic acid/ester for transmetalation.[2] The choice and quality of the base are paramount. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Using a weak or hydrated base can stall the reaction.

  • Poor Reagent Quality: The boronic acid pinacol ester can degrade over time, especially if exposed to moisture, leading to protodeborylation (replacement of the boron group with hydrogen).[8] Always use high-purity, dry reagents and solvents.

  • Sub-optimal Temperature: While many Suzuki couplings are robust, temperature can be critical. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to reflux may improve the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[9]

Symptom Potential Cause Recommended Solution
Reaction does not start (starting materials remain).1. Inactive catalyst (oxidized). 2. Insufficiently strong or wet base. 3. Low reaction temperature.1. Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of inert gas. 2. Use a fresh, anhydrous base like K₂CO₃ or Cs₂CO₃. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC/LC-MS.
Reaction starts but stalls before completion.1. Catalyst decomposition over time. 2. Degradation of boronic ester. 3. Insufficient equivalents of base.1. Consider using a more robust catalyst system with specialized ligands (e.g., SPhos, XPhos) that stabilize the palladium center.[10] 2. Use a slight excess (1.2-1.5 equivalents) of the boronic ester to compensate for any degradation. 3. Ensure at least 2-3 equivalents of base are used.
Problem Area 2: Significant Side Product Formation

Q: My reaction produces the desired product, but it's contaminated with significant byproducts, particularly a homocoupled biaryl from my boronic ester. How can I suppress this?

A: Side product formation, especially homocoupling, points to an imbalance in the rates of the desired catalytic cycle versus undesired pathways.

Causality Analysis: Homocoupling of the boronic ester is often promoted by the presence of oxygen and can be catalyzed by palladium. This pathway competes with the desired cross-coupling. Another common side reaction is protodeborylation, where the boronic ester reacts with trace water or acidic protons to return the corresponding de-boronated starting material.[8]

Mitigation Strategies:

  • Strictly Anaerobic Conditions: As with low yield, rigorously excluding oxygen is the most effective way to minimize homocoupling.

  • Stoichiometry and Addition Rate: Using a large excess of the boronic ester can favor homocoupling. Use a modest excess (e.g., 1.2 equivalents). For particularly sensitive substrates, slow addition of the boronic ester via a syringe pump can maintain its low concentration, disfavoring the bimolecular homocoupling reaction.

  • Choice of Base and Solvent: The choice of base can influence the reaction outcome. In some systems, a milder base may reduce the rate of side reactions. The solvent system (e.g., Toluene/Water, Dioxane/Water) should be optimized to ensure all components remain in solution at the reaction temperature.[1]

Problem Area 3: Challenges in Product Purification

Q: I'm having difficulty isolating the pure 2-(2-Chloro-2-propenyl)benzoic acid after the hydrolysis step. What is the best purification strategy?

A: Purifying carboxylic acids can be challenging due to their polarity and potential to streak on silica gel. A multi-step chemical purification is often more effective than chromatography alone.

Recommended Purification Workflow: An acid-base extraction is the most effective method for separating the final carboxylic acid product from neutral organic impurities (like unreacted ester or homocoupled byproducts).[7][11]

  • Initial Extraction: After the hydrolysis reaction is complete and neutralized, extract the crude product into an organic solvent like ethyl acetate.

  • Basic Wash: Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The desired carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with cold 1M or 2M HCl until the pH is ~2. The carboxylic acid will become protonated and precipitate out of the aqueous solution as a solid.[11]

  • Isolation and Final Polish: Collect the solid product by vacuum filtration, wash it with cold distilled water, and dry it under vacuum. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is highly effective.[12]

Validated Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling to Synthesize Methyl 2-(2-Chloro-2-propenyl)benzoate

This protocol describes the palladium-catalyzed coupling of methyl 2-bromobenzoate with 2-chloro-2-propenylboronic acid pinacol ester.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromobenzoate (1.0 eq), 2-chloro-2-propenylboronic acid pinacol ester (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and the palladium catalyst [e.g., Pd(PPh₃)₄, 0.05 eq].

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.[7]

  • Solvent Addition: Add degassed solvents via cannula or syringe. A common solvent system is a 4:1 mixture of toluene and water.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the methyl 2-bromobenzoate starting material. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can then be purified by flash column chromatography on silica gel.[1]

Protocol 2: Saponification to 2-(2-Chloro-2-propenyl)benzoic acid

This protocol details the hydrolysis of the methyl ester to the final carboxylic acid product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified methyl 2-(2-Chloro-2-propenyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 3-5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the disappearance of the starting ester by TLC.

  • Neutralization & Purification: Once the reaction is complete, cool the mixture, and follow the detailed acid-base extraction and precipitation procedure outlined in the "Problem Area 3" section of the Troubleshooting Guide.

Visualizations and Diagrams

Experimental Workflow

The following diagram outlines the complete synthetic and purification sequence.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase A 1. Suzuki-Miyaura Coupling (Methyl 2-bromobenzoate + Boronic Ester) B 2. Saponification (Hydrolysis) (Ester -> Carboxylic Acid) A->B Crude Ester C 3. Acid-Base Extraction (Isolate Carboxylic Acid) B->C Crude Acid D 4. Acidification & Precipitation C->D E 5. Recrystallization (Optional) D->E F Final Product: 2-(2-Chloro-2-propenyl)benzoic acid E->F

Caption: Overall workflow for the synthesis and purification.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the core mechanistic steps of the coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) blank3 Ar-R = Coupled Product Ar-Pd(II)-R(L2) Ar-Pd(II)-R (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) blank1 Ar-X = Methyl 2-bromobenzoate Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) blank2 R-B(OR)2 = 2-chloro-2-propenylboronic ester

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

References

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-(2-Propenyl)benzoic Acid: A Technical Guide. BenchChem.
  • ResearchGate. (2025). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid.
  • Organic Syntheses. (2022).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Google Patents. (1966).
  • Google Patents. Novel benzoic acid derivatives and process for preparing the same.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings.
  • Royal Society of Chemistry.
  • Chemistry LibreTexts. (2023).
  • Royal Society of Chemistry. (2012).
  • Sigma-Aldrich.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid.

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Technical Support Center: Troubleshooting NMR Peak Assignments for 2-(2-Chloro-2-propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 2-(2-Chloro-2-propenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assigning NMR peaks for this specific molecule. Here, we address common challenges and provide advanced, field-proven strategies to ensure accurate and reliable structural elucidation.

Introduction: The Challenge of 2-(2-Chloro-2-propenyl)benzoic acid

The structure of 2-(2-Chloro-2-propenyl)benzoic acid presents a unique set of challenges in NMR spectroscopy. The molecule's aromatic ring exhibits complex splitting patterns due to the ortho-substitution, while the propenyl group's protons and carbons can be influenced by the electronegative chlorine atom and the nearby carboxylic acid. This guide provides a systematic approach to deconstruct the spectrum and confidently assign each peak.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift regions for the key protons in 2-(2-Chloro-2-propenyl)benzoic acid?

Q2: My aromatic region is a complex multiplet. How can I begin to assign the individual protons?

A2: This is a common issue with ortho-substituted benzene rings. The first step is to carefully analyze the integration to confirm you have the correct number of protons (four in this case). Next, look for the proton ortho to the carboxylic acid, which is often the most deshielded and may appear as a doublet of doublets around 8.0-8.2 ppm. 2D NMR techniques, particularly COSY, are invaluable for tracing the connectivity between adjacent protons in the aromatic ring.[5][6]

Q3: I see unexpected peaks in my spectrum. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Solvent Impurities: Residual non-deuterated solvent or water can introduce peaks.[7][8][9] For example, residual CHCl₃ in CDCl₃ appears at 7.26 ppm, and water can appear over a wide range depending on the solvent.[9]

  • Starting Materials or Reagents: Incomplete reactions can leave starting materials, such as 2-iodobenzoic acid or a propene derivative.

  • Byproducts: Side reactions during synthesis can generate impurities.[10] For this particular molecule, potential byproducts could include isomers or elimination products.

  • Grease: Silicon grease from glassware can sometimes appear as broad signals around 0.5-1.5 ppm.[9]

Q4: The carboxylic acid proton peak is very broad or not visible. What should I do?

A4: The -COOH proton is acidic and can undergo rapid exchange with trace amounts of water in the solvent, leading to peak broadening or disappearance. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid peak should disappear or significantly diminish.[11]

In-Depth Troubleshooting Guides

Issue 1: Ambiguous Aromatic Proton Assignments

If you are struggling to differentiate the four aromatic protons, a systematic approach combining 1D and 2D NMR is recommended.

Protocol 1: COSY (Correlation Spectroscopy) Analysis
  • Acquire a COSY Spectrum: This experiment reveals proton-proton couplings, typically over two to three bonds.

  • Identify a Starting Point: Locate the most downfield aromatic signal, likely the proton at position 3, adjacent to the carboxylic acid.

  • Trace the Correlations: Look for a cross-peak between this proton and an adjacent proton (position 4). Follow the chain of cross-peaks to identify the entire spin system of the aromatic ring.

COSY_Workflow Start Identify Downfield Aromatic Signal (H3) H4 Find Cross-Peak to H4 Start->H4 H5 Trace Correlation from H4 to H5 H4->H5 H6 Trace Correlation from H5 to H6 H5->H6 End Full Aromatic Spin System Assigned H6->End

Issue 2: Differentiating CH₂ and Vinylic CH₂ Signals

The methylene protons of the propenyl group and any potential CH₂ impurities can be challenging to distinguish.

Protocol 2: DEPT (Distortionless Enhancement by Polarization Transfer) Experiments

DEPT is a powerful technique for determining the number of hydrogens attached to a carbon atom.[12][13][14][15][16]

  • Acquire a Standard ¹³C Spectrum: This provides the chemical shifts for all carbon atoms.

  • Run a DEPT-90 Experiment: This spectrum will only show signals for CH (methine) carbons.

  • Run a DEPT-135 Experiment: This spectrum will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135.[13]

ExperimentCH₃CH₂CHC (quaternary)
¹³C Broadband Decoupled PositivePositivePositivePositive
DEPT-90 No SignalNo SignalPositiveNo Signal
DEPT-135 PositiveNegativePositiveNo Signal

Table 1: Expected signals in different ¹³C NMR experiments.

DEPT_Logic cluster_experiments NMR Experiments cluster_results Signal Interpretation C13 Standard ¹³C Quat Quaternary C (Present in ¹³C, Absent in DEPT) C13->Quat DEPT90 DEPT-90 CH CH (Positive in DEPT-90 & DEPT-135) DEPT90->CH DEPT135 DEPT-135 CH3 CH₃ (Positive in DEPT-135, Absent in DEPT-90) DEPT135->CH3 CH2 CH₂ (Negative in DEPT-135) DEPT135->CH2 DEPT135->CH

Issue 3: Complete Structural Confirmation

For unambiguous assignment of all protons and carbons, especially the quaternary carbons, a combination of 2D NMR experiments is essential.[17][18][19]

Protocol 3: HSQC and HMBC Analysis
  • Acquire an HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates protons with the carbons they are directly attached to. This will definitively link the proton and carbon signals for all CH, CH₂, and CH₃ groups.

  • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) Spectrum: This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons, as they will show cross-peaks to nearby protons. For example, the carboxylic carbon will show a correlation to the proton at position 3 of the aromatic ring.

Predicted NMR Data

The following tables provide predicted chemical shift ranges for 2-(2-Chloro-2-propenyl)benzoic acid based on general principles and data from similar compounds.[1][2][4][20][21][22][23]

¹H NMR Predicted Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
-COOH> 10broad singletExchangeable with D₂O
Ar-H7.2 - 8.2multipletComplex splitting pattern
=CH₂5.0 - 6.5multipletTwo distinct signals
-CH₂-3.5 - 4.5singlet or multipletMay show coupling to vinylic protons

¹³C NMR Predicted Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Notes
-C=O165 - 175Carboxylic acid
Ar-C (quaternary)125 - 140Two signals
Ar-CH125 - 135Four signals
C=C (Cl)130 - 145Quaternary vinylic carbon
=CH₂115 - 130Vinylic methylene carbon
-CH₂-30 - 45Methylene carbon

Final Verification and Best Practices

  • Solvent Choice: If peak overlap is an issue, consider acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).[11] This can alter the chemical shifts and resolve overlapping signals.

  • Concentration Effects: Be aware that chemical shifts, particularly for the carboxylic acid proton, can be concentration-dependent.

  • Purity Assessment: Before extensive NMR analysis, ensure the purity of your sample using other techniques like LC-MS or GC-MS to identify any potential impurities.[10]

By following this structured troubleshooting guide, you can systematically address the challenges in assigning the NMR peaks for 2-(2-Chloro-2-propenyl)benzoic acid and achieve a confident and accurate structural elucidation.

References

  • SpectraBase. (n.d.). 2-(2,2-Dichloropropanoylamino)benzoic acid methyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Bruker. (2009, January 12). NMR CASE Troubleshooting Guide. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page07/SS_C13_NMR/C13spec benzoicacid.htm]([Link] benzoicacid.htm)

  • Dr. Pravin D. Pethkar. (2024, October 24). 13C NMR spectroscopy: DEPT technique #nmr #cmr [Video]. YouTube. Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21481.
  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(4), 1299–1310.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Manitoba. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Ccpn. (2012, October 24). Assignment of Peaks - Protein NMR. Retrieved from [Link]

  • American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges of 2-(2-Chloro-2-propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Chloro-2-propenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As a substituted aromatic carboxylic acid, 2-(2-Chloro-2-propenyl)benzoic acid is anticipated to exhibit limited aqueous solubility, a common challenge in experimental and developmental workflows. This document offers a structured, scientifically-grounded approach to systematically address and overcome these solubility issues.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyEstimated ValueRationale & Implications for Solubility
Molecular Weight ~196.62 g/mol A relatively low molecular weight, which is generally favorable for solubility.
pKa ~2.9 - 3.5The presence of the electron-withdrawing chloro group suggests it is a moderately strong acid.[1][2] This low pKa is critical for pH-dependent solubility strategies.
logP ~2.0 - 2.5This value indicates a degree of lipophilicity, suggesting that the compound will favor organic solvents over water and likely has low intrinsic aqueous solubility.[1]
Appearance Likely a white to off-white solidSimilar to other solid benzoic acid derivatives.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 2-(2-Chloro-2-propenyl)benzoic acid and provides direct, actionable solutions.

Q1: My compound won't dissolve in water or buffer at neutral pH. What is the first step I should take?

A1: pH Adjustment. The low predicted pKa of 2-(2-Chloro-2-propenyl)benzoic acid is the key to its aqueous solubility. As a carboxylic acid, it exists predominantly in its neutral, less soluble form at acidic pH. By increasing the pH of the solution above the pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.

Troubleshooting Steps:

  • Initial Assessment: Attempt to dissolve a small, known amount of the compound in your desired aqueous buffer (e.g., PBS, pH 7.4). Observe for insolubility (e.g., cloudiness, precipitate).

  • Titration with Base: While stirring, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the solution. You should observe the compound dissolving as the pH increases. Full dissolution is expected at a pH approximately 2 units above the pKa.

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if a specific lower pH is required for your experiment, but be aware that the compound may precipitate if the pH drops below its solubility threshold.

Causality: The deprotonation of the carboxylic acid introduces a negative charge, leading to strong ion-dipole interactions with water molecules, which significantly enhances solubility.[3][4]

Q2: I need to dissolve the compound in an organic solvent for my assay. Which solvents are recommended?

A2: Start with polar aprotic solvents. Based on the predicted logP, 2-(2-Chloro-2-propenyl)benzoic acid is expected to be soluble in a range of organic solvents.

Recommended Solvents (in order of likely effectiveness):

  • High Polarity: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Moderate Polarity: Methanol, Ethanol, Acetone

  • Low Polarity: Dichloromethane (DCM), Ethyl Acetate

Troubleshooting Protocol: Solvent Solubility Screen

  • Preparation: Weigh out a small, equal amount of your compound into several vials (e.g., 1 mg).

  • Solvent Addition: To each vial, add a different solvent in small, incremental volumes (e.g., 100 µL).

  • Observation: After each addition, vortex or sonicate the vial for 30-60 seconds and visually inspect for dissolution.

  • Quantification: Continue adding solvent until the compound is fully dissolved to determine the approximate solubility in each solvent.

Q3: I have dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic stock solution is introduced into an aqueous medium where it is poorly soluble.

Mitigation Strategies:

  • Reduce the final concentration of the organic solvent: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous solution, and ideally below 0.5%.

  • Use a co-solvent system: Instead of a pure aqueous buffer, prepare a buffer containing a small percentage of a water-miscible organic solvent (a co-solvent).[5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]

  • Increase the pH of the aqueous buffer: As detailed in Q1, ensuring the final pH of the aqueous solution is sufficiently high will help maintain the compound in its soluble, deprotonated form.

  • Employ surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) to the aqueous buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[6]

Q4: I need a stable, solid form of the compound with improved aqueous solubility for formulation development. What are my options?

A4: Salt formation and co-crystallization are excellent strategies to enhance the solubility and dissolution rate of acidic compounds.[8][9]

  • Salt Formation: Reacting 2-(2-Chloro-2-propenyl)benzoic acid with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, or an amine like tromethamine) will produce a salt. These salts are typically more crystalline and have significantly higher aqueous solubility than the free acid.[10][11]

  • Co-crystals: If salt formation is challenging, co-crystallization with a suitable, non-ionizable co-former can also improve solubility and other physicochemical properties.

Workflow for Salt Screening:

Salt_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis API 2-(2-Chloro-2-propenyl)benzoic acid Mix Mix API and Counterion in Solvent API->Mix Counterions Select Counterions (e.g., Na+, K+, Ca2+, Tromethamine) Counterions->Mix Solvents Select Solvents (e.g., Ethanol, Acetone, Water) Solvents->Mix Evaporate Solvent Evaporation or Cooling Crystallization Mix->Evaporate Isolate Isolate Solids Evaporate->Isolate Characterize Characterize Solids (XRPD, DSC, TGA, NMR) Isolate->Characterize Solubility Measure Aqueous Solubility Characterize->Solubility

Caption: Workflow for salt screening of 2-(2-Chloro-2-propenyl)benzoic acid.

Q5: Are there other advanced methods to improve the solubility for in vitro studies?

A5: Yes, the use of cyclodextrins is a powerful technique for enhancing the solubility of hydrophobic molecules.[12][13] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the nonpolar parts of a guest molecule, like 2-(2-Chloro-2-propenyl)benzoic acid, forming an inclusion complex that is more water-soluble.[14][15]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of 2-(2-Chloro-2-propenyl)benzoic acid to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify Solubilized Compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the extent of solubility enhancement.

Methodologies and Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol allows for the quantitative determination of the solubility of 2-(2-Chloro-2-propenyl)benzoic acid at different pH values.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Sample Preparation: Add an excess of the compound to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

pH_Solubility_Workflow Start Prepare Buffers (pH 2-8) Add Add Excess Compound Start->Add Equilibrate Equilibrate for 24h Add->Equilibrate Centrifuge Centrifuge to Separate Phases Equilibrate->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Plot Plot Solubility vs. pH Analyze->Plot

Caption: Experimental workflow for determining pH-dependent solubility.

Protocol 2: Co-solvent System Development

This protocol outlines a systematic approach to developing a co-solvent system for solubilizing 2-(2-Chloro-2-propenyl)benzoic acid.

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400).[7][16]

  • System Preparation: Prepare a series of binary solvent systems by mixing the co-solvent with water or a relevant buffer at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Measurement: Determine the saturation solubility of the compound in each co-solvent mixture using the equilibration method described in Protocol 1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration. This will help identify the most effective co-solvent and the optimal concentration range.

References

  • Data.gov. (2025). Compound 527802: Benzoic acid, 2-chloro, 2,2-dichloroethyl ester - Catalog. Retrieved from [Link]

  • Loba Chemie. (2016). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. 2-Chlorobenzoic Acid. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-chloro- (CAS 118-91-2). Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3-chloro, 2-propenyl ester. Retrieved from [Link]

  • Wikipedia. Benzoic acid. Retrieved from [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(12), 1358-1363.
  • Charles River Laboratories. Salt Screening. Retrieved from [Link]

  • Dunn, T. L., & Fedorchuk, M. (1967). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 32(11), 3559-3562.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. In PubMed Central. Retrieved from [Link]

  • Technobis. (2023). How to salt screen using the Crystal 16. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. In PubMed Central. Retrieved from [Link]

  • Digital Analysis Corp. pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • Improved Pharma. (2021). Salt Screening. Retrieved from [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • ACS Publications. Solubilization of cyclodextrins for analytical applications. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. Strategy for the Prediction and Selection of Drug Substance Salt Forms. Retrieved from [Link]

  • International Journal of Pharmaceutical Compounding. pH Adjusting Database. Retrieved from [Link]

  • DelveInsight. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • PubChem. 2-(Chlorocarbonyl)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. In PubMed Central. Retrieved from [Link]

  • Google Patents. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • ResearchGate. The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (PDF) An evaluation of salt screening methodologies. Retrieved from [Link]

  • Scientific Research Publishing. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Retrieved from [Link]

  • Future4200. Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the Solubility of Benzoic Acid in Water. Retrieved from [Link]

  • PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-(2-Chloro-2-propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-2-propenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to ensure a robust and reproducible synthesis.

I. Overview of Synthetic Strategies

The synthesis of 2-(2-Chloro-2-propenyl)benzoic acid typically involves the formation of a carbon-carbon bond between a benzoic acid derivative and a three-carbon chloro-propenyl unit. Several modern cross-coupling reactions are viable for this transformation, with the choice of method often depending on the availability of starting materials, catalyst cost, and scalability. The two most common approaches are Palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This method involves the reaction of a boronic acid or ester with an organic halide. For our target molecule, this would likely involve the coupling of 2-bromobenzoic acid with a suitable (2-chloro-2-propenyl)boronic acid derivative. The reaction is known for its high functional group tolerance and generally mild reaction conditions.[1][2][3]

  • Heck Coupling: This reaction couples an unsaturated halide with an alkene.[4][5][6] In this context, 2-iodobenzoic acid could be reacted with 2,3-dichloropropene in the presence of a palladium catalyst.

An alternative, more classical approach involves a Grignard Reaction , where a Grignard reagent prepared from a dihalopropene reacts with a suitable benzoic acid precursor.[7][8][9]

Below is a visual representation of a generalized synthetic workflow.

Synthesis_Workflow cluster_Starting_Materials Starting Materials cluster_Reaction Cross-Coupling Reaction cluster_Workup_Purification Workup & Purification 2-Halobenzoic_Acid 2-Halobenzoic Acid (e.g., 2-bromobenzoic acid) Reaction_Vessel Reaction Vessel (Inert Atmosphere) 2-Halobenzoic_Acid->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., (2-chloro-2-propenyl)boronic acid pinacol ester) Coupling_Partner->Reaction_Vessel Acidification Acidification (e.g., 1M HCl) Reaction_Vessel->Acidification Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Purification Purification (e.g., Column Chromatography or Recrystallization) Extraction->Purification Final_Product 2-(2-Chloro-2-propenyl)benzoic acid Purification->Final_Product

Caption: Generalized workflow for the synthesis of 2-(2-Chloro-2-propenyl)benzoic acid.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of 2-(2-Chloro-2-propenyl)benzoic acid.

A. Reaction Initiation and Progression

Q1: My cross-coupling reaction is sluggish or fails to initiate. What are the likely causes?

A1: Several factors can impede the initiation of a palladium-catalyzed cross-coupling reaction. A systematic check of the following is recommended:

  • Catalyst Activity: Palladium catalysts, particularly those in the Pd(0) oxidation state, can be sensitive to air and moisture. Ensure that the catalyst has been stored under an inert atmosphere and handled with care to prevent oxidation. If catalyst deactivation is suspected, consider using a freshly opened bottle or a pre-catalyst that is activated in situ.

  • Inert Atmosphere: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and the formation of undesirable side products. Ensure that the reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of the inert gas.

  • Reagent and Solvent Purity: Water and other protic impurities can quench organometallic intermediates and interfere with the catalytic cycle. Ensure that all reagents and solvents are of appropriate purity and are sufficiently dry. For instance, in a Suzuki-Miyaura coupling, while a biphasic system with water is often used, the organic solvent should be anhydrous to begin with.

  • Base Strength and Solubility: The choice of base is critical for the efficiency of the transmetalation step in Suzuki-Miyaura coupling.[2] The base must be strong enough to activate the boronic acid derivative but not so strong as to cause decomposition of the starting materials or product. The solubility of the base in the reaction medium can also impact the reaction rate. If using an inorganic base like potassium carbonate, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.

Q2: I am observing the formation of significant side products. What are the most common side reactions and how can I mitigate them?

A2: The formation of side products can significantly reduce the yield and complicate the purification of the desired compound. Common side reactions include:

  • Homocoupling: Dimerization of the starting materials (e.g., formation of biphenyl from 2-bromobenzoic acid) can occur, especially at higher temperatures or if the catalyst loading is too high. Reducing the reaction temperature and optimizing the catalyst concentration can help to minimize this side reaction.

  • Protodehalogenation/Protodeborylation: This involves the replacement of the halide or boronic acid group with a hydrogen atom, leading to the formation of benzoic acid or 2,3-dichloropropene, respectively. This is often caused by the presence of trace amounts of water or other protic impurities. Ensuring anhydrous conditions is crucial to prevent this.

  • Isomerization: The double bond in the 2-chloro-2-propenyl group may be susceptible to isomerization under certain conditions, although this is less common with a terminal double bond. Careful control of the reaction temperature and pH during workup can help to prevent this.

B. Product Isolation and Purification

Q3: I am having difficulty isolating the product during the workup. What are some best practices?

A3: The carboxylic acid functionality of the target molecule dictates the workup procedure.

  • Acidification: After the reaction is complete, the reaction mixture is typically cooled and then acidified. This protonates the carboxylate salt, rendering the product soluble in organic solvents. The pH should be carefully adjusted to around 2-3 using an acid like 1M HCl.[10]

  • Extraction: A common issue is the formation of an emulsion during liquid-liquid extraction. To avoid this, use a brine wash (saturated aqueous NaCl solution) after the initial extraction with an organic solvent like ethyl acetate.[10]

  • Precipitation: In some cases, the product may precipitate out of the aqueous layer upon acidification. If this occurs, the solid can be collected by filtration.

Q4: What is the most effective method for purifying the crude product on a large scale?

A4: While column chromatography is a powerful tool for purification on a laboratory scale, it can be cumbersome and expensive for large-scale synthesis.[10] Recrystallization is often a more practical and cost-effective method for purifying crystalline solids like benzoic acid derivatives.[11][12]

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or toluene/hexanes, can be effective.

  • Impurity Removal: Some impurities may have similar solubility profiles to the desired product, making purification by recrystallization challenging. In such cases, a preliminary purification step, such as a wash with a dilute base to remove any unreacted starting materials, may be necessary.

C. Analytical Characterization

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the molecule.[10] The spectra should show characteristic signals for the aromatic protons, the vinyl protons, and the carboxylic acid proton.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the C=C stretch of the alkene.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product.[13][14] A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of trifluoroacetic acid) can be used to separate the product from any remaining impurities.

Analytical Technique Purpose Expected Observations for 2-(2-Chloro-2-propenyl)benzoic acid
¹H NMRStructural ElucidationSignals for aromatic protons, vinyl protons, and a broad singlet for the carboxylic acid proton.
¹³C NMRCarbon Skeleton ConfirmationSignals for the carboxylic carbon, aromatic carbons, and alkene carbons.
Mass SpectrometryMolecular Weight DeterminationA molecular ion peak corresponding to the calculated molecular weight.
IR SpectroscopyFunctional Group IdentificationBroad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretch (~1640 cm⁻¹).
HPLCPurity AssessmentA single major peak for the pure compound.

D. Safety Considerations

Q6: What are the key safety precautions I should take when working with the reagents for this synthesis?

A6: Several reagents used in this synthesis require careful handling:

  • 2,3-Dichloropropene: This reagent is flammable, toxic, and an irritant.[15][16][17][18][19] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn.[15]

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts can be flammable and should be handled with care.

  • Bases: Strong bases like sodium hydroxide are corrosive.[15]

  • Solvents: Organic solvents like toluene and ethyl acetate are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

III. Experimental Protocols

A. Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1 equivalent), (2-chloro-2-propenyl)boronic acid pinacol ester (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add a 4:1 mixture of toluene and water.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 100°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction to room temperature. Add 1M HCl until the pH of the aqueous layer is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Suzuki_Miyaura_Protocol Start Start Setup 1. Combine Reactants, Catalyst, Base Start->Setup Solvent 2. Add Toluene/Water Setup->Solvent Inert 3. Purge with Inert Gas Solvent->Inert Heat 4. Heat to Reflux (12-24h) Inert->Heat Monitor 5. Monitor by TLC/HPLC Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Acidify 7. Acidify with 1M HCl Cool->Acidify Extract 8. Extract with Ethyl Acetate Acidify->Extract Wash_Dry 9. Wash with Brine & Dry Extract->Wash_Dry Concentrate 10. Concentrate in vacuo Wash_Dry->Concentrate Purify 11. Purify (Recrystallization/Chromatography) Concentrate->Purify End End Purify->End

Caption: Step-by-step Suzuki-Miyaura coupling protocol.

IV. References

  • Spectroscopic and Synthetic Profile of 3-(2-Propenyl)benzoic Acid: A Technical Guide - Benchchem. Available from:

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - ResearchGate. Available from:

  • CN101475559B - Preparation method of 2- [2- (thienyl) vinyl ] benzoic acid - Google Patents. Available from:

  • Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. Available from:

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. Available from:

  • Suzuki Coupling - Organic Chemistry Portal. Available from:

  • Novel benzoic acid derivatives and process for preparing the same - Google Patents. Available from:

  • Purification of benzoic acid - US3235588A - Google Patents. Available from:

  • Common Name: 2,3-DICHLOROPROPENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR - NJ.gov. Available from:

  • Preparation of benzoic acid of high purity. Available from:

  • High-Yield Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives: Application Notes and Protocols - Benchchem. Available from:

  • SAFETY DATA SHEET - Fisher Scientific. Available from:

  • Heck Reaction - Alfa Chemistry. Available from:

  • 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem. Available from:

  • 2-Chlorobenzoic acid 98 118-91-2 - Sigma-Aldrich. Available from:

  • Pd‐catalyzed Heck/C−H functionalization reaction of alkenyl cyclolactams. - ResearchGate. Available from:

  • 2,3-Dichloropropene - Safety Data Sheet - ChemicalBook. Available from:

  • B-Alkyl Suzuki Couplings - Macmillan Group. Available from:

  • (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization - ResearchGate. Available from:

  • 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available from:

  • Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. Available from:

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization - YouTube. Available from:

  • Material Safety Data Sheet - 2,3-Dichloro-1-propene, 98% - Cole-Parmer. Available from:

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid - Widya Mandala Surabaya Catholic University Repository. Available from:

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Available from:

  • 2,3-DICHLOROPROPENE - CAMEO Chemicals - NOAA. Available from:

  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC - NIH. Available from:

  • Heck Coupling - YouTube. Available from:

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from:

  • Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid - ResearchGate. Available from:

  • organic synthesis: benzoic acid via a grignard reaction. Available from:

  • Suzuki cross-coupling reaction - YouTube. Available from:

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. Available from:

  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents. Available from:

  • Synthesis of Benzoic Acid - Chem21Labs. Available from:

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available from:

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available from:

  • Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity - ChemRxiv. Available from:

  • An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives - Lustosa - Current Pharmaceutical Design. Available from:

  • Benzoic Acid | C6H5COOH | CID 243 - PubChem. Available from:

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(2-Chloro-2-propenyl)benzoic Acid and 2-Bromobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions, the subject of the 2010 Nobel Prize in Chemistry, stand as a cornerstone of this endeavor, enabling the precise and efficient linkage of molecular fragments.[1] The choice of substrates for these reactions is critical, as their inherent reactivity dictates reaction conditions, catalyst selection, and overall efficiency.

This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 2-(2-Chloro-2-propenyl)benzoic acid and 2-bromobenzoic acid . While both molecules feature a halogenated sp²-hybridized carbon, their structural differences—a vinyl chloride versus an aryl bromide—lead to significant disparities in their chemical behavior. We will explore the fundamental principles governing their reactivity, present a validated experimental framework for their comparison, and discuss the mechanistic underpinnings that drug development professionals and researchers must consider for successful synthetic outcomes.

Fundamental Principles of Reactivity: A Tale of Two Halides

The reactivity of an organohalide in a cross-coupling reaction is primarily governed by the lability of its carbon-halogen (C-X) bond. The initial, and often rate-determining, step in most palladium-catalyzed cycles (e.g., Suzuki, Heck, Sonogashira) is the oxidative addition of the C-X bond to a low-valent metal center, typically Pd(0).[2][3] This process involves the cleavage of the C-X bond and the formation of two new bonds to the metal, oxidizing it from Pd(0) to Pd(II). The energy barrier of this step is highly sensitive to the strength of the C-X bond.

Bond Dissociation Energy (BDE)

The C-Br bond is intrinsically weaker and more polarizable than the C-Cl bond. This is a direct result of the poorer orbital overlap between the carbon atom and the larger bromine atom (Period 4) compared to the more effective overlap with chlorine (Period 3).[4] This fundamental difference is quantified by their respective Bond Dissociation Energies (BDE). A lower BDE translates to a weaker bond that requires less energy to cleave, thus facilitating a faster oxidative addition.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implication for Reactivity
Aryl C-Br~285Lower energy barrier for oxidative addition; more reactive.[5]
Vinyl C-Cl~327Higher energy barrier for oxidative addition; less reactive.[5][6]

This data clearly indicates that the C-Br bond in 2-bromobenzoic acid is significantly more labile than the C-Cl bond in 2-(2-Chloro-2-propenyl)benzoic acid, predicting a higher reactivity for the former.[4]

Electronic Effects of the Benzoic Acid Moiety

Both molecules contain a benzoic acid substituent. The carboxylic acid group is electron-withdrawing, which can influence the electronic density of the reactive site.[7][8] In the case of 2-bromobenzoic acid, this electron-withdrawing effect can make the aryl ring slightly more electron-deficient, which generally accelerates the rate of oxidative addition. For 2-(2-Chloro-2-propenyl)benzoic acid, the electronic communication between the vinyl chloride and the distant carboxylic acid is less pronounced, but the overall electronic environment remains a key factor.

The Reactivity Hierarchy in Palladium Catalysis

Extensive research has established a clear reactivity trend for organohalides in palladium-catalyzed cross-coupling reactions. The order is almost universally:

C-I > C-Br > C-OTf >> C-Cl [9]

Aryl and vinyl bromides are highly reliable substrates that react under relatively mild conditions.[10] Conversely, chlorides are known to be more challenging substrates due to the strength of the C-Cl bond, often requiring more specialized, electron-rich and bulky phosphine ligands, higher catalyst loadings, and elevated temperatures to achieve efficient oxidative addition.[9][11]

Experimental Design for Reactivity Comparison: A Suzuki-Miyaura Case Study

To provide a tangible comparison, we propose a robust and self-validating experimental protocol based on the Suzuki-Miyaura coupling reaction. This reaction is chosen for its exceptional functional group tolerance (including the carboxylic acid moiety), well-understood mechanism, and widespread industrial application.[1]

Objective: To quantitatively compare the reaction rates of 2-(2-Chloro-2-propenyl)benzoic acid and 2-bromobenzoic acid with a common coupling partner under identical, rigorously controlled conditions.

Experimental Workflow

The workflow is designed for parallel execution to ensure a direct and reliable comparison. Reaction progress will be monitored by taking timed aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percent conversion of the starting material.

G cluster_prep Preparation cluster_analysis Monitoring & Analysis prep1 Prepare identical stock solutions: - Pd(OAc)2/SPhos catalyst - K3PO4 base - Phenylboronic acid prep2 Set up two identical, parallel reaction vessels under inert (N2/Ar) atmosphere startA Charge with 2-(2-Chloro-2-propenyl)benzoic acid and solvent (e.g., Dioxane/H2O) add_reagentsA Add stock solutions of catalyst, base, and boronic acid startA->add_reagentsA heatA Heat to 80 °C with vigorous stirring add_reagentsA->heatA monitor Take timed aliquots (t = 0, 15, 30, 60, 120 min) from both vessels simultaneously heatA->monitor startB Charge with 2-bromobenzoic acid and solvent (e.g., Dioxane/H2O) add_reagentsB Add stock solutions of catalyst, base, and boronic acid startB->add_reagentsB heatB Heat to 80 °C with vigorous stirring add_reagentsB->heatB heatB->monitor quench Quench aliquots immediately (e.g., with dilute HCl) monitor->quench analyze Analyze by HPLC or GC-MS to determine % conversion quench->analyze plot Plot % Conversion vs. Time analyze->plot

Caption: Parallel workflow for comparing substrate reactivity.

Detailed Experimental Protocol

Materials:

  • 2-(2-Chloro-2-propenyl)benzoic acid

  • 2-Bromobenzoic acid [CAS: 88-65-3]

  • Phenylboronic acid [CAS: 98-80-6]

  • Palladium(II) Acetate (Pd(OAc)₂) [CAS: 3375-31-3]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) [CAS: 657408-07-6]

  • Potassium Phosphate (K₃PO₄), anhydrous [CAS: 7778-53-2]

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial, add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%). Add a portion of the anhydrous dioxane and stir for 15 minutes to form the active Pd(0) catalyst complex.

  • Reaction Setup: To two identical oven-dried Schlenk flasks equipped with stir bars, add the organohalide substrate (1.0 mmol, 1.0 equiv) — Flask A receives 2-(2-Chloro-2-propenyl)benzoic acid, and Flask B receives 2-bromobenzoic acid.

  • Reagent Addition: To each flask, add phenylboronic acid (1.5 mmol, 1.5 equiv) and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Inerting: Seal the flasks and subject them to three cycles of vacuum/backfill with inert gas (Nitrogen or Argon).

  • Solvent & Catalyst Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio, 5 mL total) to each flask via syringe. Finally, add the catalyst solution to each flask.

  • Reaction & Monitoring: Place both flasks in a pre-heated oil bath at 80 °C and begin vigorous stirring. Immediately take a t=0 aliquot. Continue to take aliquots from each flask at specified time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Quenching & Analysis: Each aliquot should be immediately quenched by diluting into a vial containing a standard solvent (e.g., ethyl acetate) and a small amount of dilute HCl to neutralize the base and protonate the product. Analyze the organic layer by a calibrated HPLC or GC-MS method to determine the ratio of starting material to product.

Anticipated Results & Data Summary

Based on the fundamental principles discussed, a significant difference in reaction rates is expected. 2-Bromobenzoic acid should react much more rapidly and proceed to high conversion in a shorter timeframe. The vinyl chloride will likely exhibit a significant lag phase or react much more slowly under these conditions.

Table 2: Hypothetical Comparative Reaction Data

Time (minutes)% Conversion (2-Bromobenzoic acid)% Conversion (2-(2-Chloro-2-propenyl)benzoic acid)
00%0%
1545%< 2%
3085%< 5%
60>98%12%
120>99%25%

Note: These are illustrative values based on established reactivity principles.

Mechanistic Insights: The Oxidative Addition Energy Barrier

The core difference in reactivity lies in the energetics of the oxidative addition step. The Pd(0) catalyst, typically coordinated to phosphine ligands, must insert into the C-X bond. The stronger C-Cl bond presents a higher activation energy barrier for this insertion compared to the weaker C-Br bond.

G start Pd(0)L2 + R-X start->p1 ΔG‡ (Vinyl Chloride) start->p1:n start->p2 ΔG‡ (Aryl Bromide) start->p2:n ts1 [L2Pd---X---R]‡ ts2 [L2Pd---X---R]‡ prod R-Pd(II)(X)L2 p1:n->prod p2:n->prod xlabel Reaction Coordinate ylabel Free Energy (G) invis_x_start->invis_x_end invis_y_start->invis_y_end

Caption: Energy profile of the oxidative addition step.

This diagram illustrates that the activation energy (ΔG‡) for the oxidative addition of the vinyl chloride is substantially higher than that for the aryl bromide, directly explaining its lower reaction rate.

Conclusion and Practical Implications

  • Primary Cause: The greater reactivity of 2-bromobenzoic acid is overwhelmingly due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This facilitates the kinetically decisive oxidative addition step.

  • Implications for Researchers:

    • Reaction Development: When using 2-bromobenzoic acid, standard catalyst systems (e.g., Pd(OAc)₂ with common phosphine ligands) and mild conditions (T < 100 °C) are likely to be effective.

    • Handling Challenging Substrates: To successfully employ 2-(2-Chloro-2-propenyl)benzoic acid, chemists must anticipate the need for more forcing conditions. This includes the use of highly active, specialized catalysts featuring bulky, electron-rich ligands (e.g., Buchwald or Fu-type ligands), potentially higher reaction temperatures, and longer reaction times.[12]

    • Cost and Availability: While aryl chlorides are often less expensive and more widely available than the corresponding bromides, this advantage must be weighed against the increased cost and complexity of the required catalytic system and process optimization.

By understanding these intrinsic reactivity differences, scientists can make more informed decisions in reaction design, troubleshoot challenging transformations, and ultimately accelerate the synthesis of complex molecules in drug discovery and development.

References

  • Oxidative addition and palladium coupling. (n.d.). St. John's University. Retrieved from [Link]

  • Oxidative Addition: Palladium Mechanism with aryl iodide. (2019). YouTube. Retrieved from [Link]

  • Hubalkova, J., et al. (1973). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid.
  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Powers, D. C., et al. (2015). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.Journal of the American Chemical Society.
  • Amatore, C., et al. (1995). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. Retrieved from [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. (2001). ResearchGate. Retrieved from [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (2015). Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). (n.d.). Homework.Study.com. Retrieved from [Link]

  • The electronic effects of benzoic acid substituents on glycine conjugation. (1994). PubMed. Retrieved from [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Spectral Analysis of Substituted Propenylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Structural Nuances of Propenylbenzoic Acids

Substituted propenylbenzoic acids, commonly known as cinnamic acid derivatives, are a pivotal class of organic compounds with wide-ranging applications in pharmaceuticals, materials science, and fragrance industries. Their biological and chemical properties are intrinsically linked to their molecular structure, including the nature and position of substituents on the aromatic ring and the stereochemistry of the propenyl side chain. A thorough understanding of their structural features is therefore paramount for effective utilization and development.

This guide provides a comprehensive comparative analysis of the spectral data of substituted propenylbenzoic acids, drawing upon key spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By delving into the principles behind the spectral characteristics and providing practical experimental insights, this document serves as a valuable resource for researchers navigating the complexities of these molecules. We will explore how substituent effects and stereoisomerism manifest in the spectral data, offering a robust framework for structural elucidation and comparative analysis.

I. UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For substituted propenylbenzoic acids, the position (λmax) and intensity of the absorption bands are highly sensitive to the nature and position of the substituent on the aromatic ring. The extended conjugation between the phenyl ring, the propenyl group, and the carboxyl group gives rise to characteristic π → π* transitions.

The Causality of Substituent Effects on λmax

The electronic nature of the substituent significantly influences the energy of these transitions. Electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) groups, particularly at the ortho and para positions, cause a bathochromic shift (a shift to longer wavelengths). This is due to the delocalization of their non-bonding electrons into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) such as the nitro group (-NO₂) can lead to more complex spectral changes depending on their position.

The position of the substituent also plays a critical role. Para-substituted derivatives often exhibit the most significant bathochromic shifts due to the direct resonance delocalization across the entire conjugated system. Ortho-substituents can introduce steric hindrance, potentially disrupting the planarity of the molecule and affecting the extent of conjugation, which can sometimes lead to hypsochromic shifts (shifts to shorter wavelengths) or a decrease in molar absorptivity compared to their para counterparts.

Comparative UV-Vis Spectral Data

The following table summarizes the approximate λmax values for a selection of monosubstituted propenylbenzoic acids in a polar solvent like methanol, illustrating the trends discussed.

SubstituentPositionApproximate λmax (nm)
-H (Cinnamic Acid)-~273
-OHortho~326
-OHmeta~313
-OHpara~312
-OCH₃para~311
-NO₂ortho~255
-NO₂meta~265
-NO₂para~300

II. Fourier-Transform Infrared Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an indispensable tool for identifying the key functional groups present in substituted propenylbenzoic acids. The vibrational frequencies of specific bonds provide a molecular fingerprint, allowing for confirmation of the carboxylic acid and the substituted propenyl moieties.

Characteristic Vibrational Frequencies

The most prominent and diagnostic absorption bands in the FT-IR spectra of these compounds are:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band typically observed in the range of 3300-2500 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band usually found between 1710-1680 cm⁻¹. The exact position is influenced by conjugation and hydrogen bonding.

  • C=C Stretch (Alkene): A medium intensity band in the region of 1640-1625 cm⁻¹. This band confirms the presence of the propenyl double bond.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ range, characteristic of the benzene ring.

  • C-O Stretch (Carboxylic Acid): A medium intensity band around 1300-1200 cm⁻¹.

  • =C-H Bending (Alkene): Out-of-plane bending vibrations for the trans-alkene typically appear as a strong band around 980-960 cm⁻¹, which is a useful diagnostic peak for the E-isomer.

Influence of Substituents on Vibrational Frequencies

Substituents on the aromatic ring can cause minor shifts in the positions of these characteristic bands due to their electronic effects. For instance, electron-withdrawing groups can slightly increase the C=O stretching frequency, while electron-donating groups may cause a slight decrease.

Comparative FT-IR Data

The following table highlights the key characteristic FT-IR absorption ranges for substituted propenylbenzoic acids.

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Broad, strong, due to hydrogen bonding
C-H (Aromatic & Vinylic)3100-3000Medium
C=O (Carboxylic Acid)1710-1680Strong, sharp
C=C (Alkene)1640-1625Medium
C=C (Aromatic)1600-1450Medium to weak
C-O (Carboxylic Acid)1320-1210Medium
=C-H bend (trans-Alkene)980-960Strong

III. Nuclear Magnetic Resonance Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled detail about the molecular structure, including the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are crucial for the comprehensive analysis of substituted propenylbenzoic acids.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum reveals distinct signals for the different types of protons in the molecule:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically between 12.0 and 13.0 ppm.

  • Vinylic Protons (-CH=CH-): These protons appear as doublets in the range of 6.3-7.9 ppm. The coupling constant (J-value) between these two protons is highly diagnostic of the alkene geometry. For the trans (E) isomer, the coupling constant is typically large (15-16 Hz), while for the cis (Z) isomer, it is smaller (11-13 Hz).

  • Aromatic Protons (Ar-H): These protons resonate in the region of 6.8-8.2 ppm. The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of these signals. For example, a para-substituted ring will often show two doublets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule:

  • Carboxylic Carbon (-COOH): This carbon is deshielded and appears in the range of 168-173 ppm.

  • Vinylic Carbons (-CH=CH-): These carbons resonate between 115 and 145 ppm.

  • Aromatic Carbons (Ar-C): The signals for the aromatic carbons are found in the 125-150 ppm region. The chemical shifts are sensitive to the electronic effects of the substituents.

Comparative ¹H and ¹³C NMR Data for p-Hydroxycinnamic Acid (E-isomer)
Proton/Carbon¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-COOH~12.2 (s, 1H)~168.0
-CH=~7.5 (d, J = 16.0 Hz, 1H)~144.4
=CH-~6.3 (d, J = 16.0 Hz, 1H)~115.9
Ar-H (ortho to -OH)~6.8 (d, J = 8.0 Hz, 2H)~115.4
Ar-H (ortho to -CH=)~7.5 (d, J = 8.0 Hz, 2H)~130.9
Ar-C (ipso to -OH)-~159.7
Ar-C (ipso to -CH=)-~125.3

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Fragmentation

Under electron ionization (EI), the molecular ion (M⁺) of a substituted propenylbenzoic acid is formed, and it subsequently undergoes fragmentation. Common fragmentation pathways include:

  • Loss of a hydroxyl radical (•OH): This results in a prominent [M-17]⁺ peak.

  • Loss of a carboxyl group (•COOH): This leads to an [M-45]⁺ peak.

  • Decarboxylation (-CO₂): Loss of carbon dioxide gives an [M-44]⁺ peak.

  • Cleavage of the propenyl chain.

The "Ortho Effect"

A fascinating aspect of the mass spectrometry of ortho-substituted cinnamic acids is the "ortho effect," where the proximity of the two functional groups leads to unique fragmentation pathways. For example, in ortho-nitrocinnamic acid, an intramolecular rearrangement can lead to the loss of a hydroxyl radical from the nitro group, a pathway not observed in the meta and para isomers.[1]

Fragmentation Pathway of p-Hydroxycinnamic Acid

The fragmentation of p-hydroxycinnamic acid (molecular weight 164) typically shows a prominent molecular ion peak. Key fragment ions arise from the loss of a hydroxyl radical to give a peak at m/z 147, followed by the loss of carbon monoxide to yield a fragment at m/z 119.

Experimental Protocols

Synthesis of Substituted Propenylbenzoic Acids via the Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids from aromatic aldehydes.[2][3][4]

Workflow Diagram:

Perkin_Reaction A Aromatic Aldehyde + Acetic Anhydride + Sodium Acetate B Reaction Mixture A->B Mixing C Heating (180°C) B->C D Hydrolysis (addition of water) C->D After cooling E Acidification (HCl) D->E F Precipitation of Crude Product E->F G Recrystallization F->G Purification H Pure Substituted Propenylbenzoic Acid G->H

Caption: General workflow for the Perkin reaction synthesis.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the substituted aromatic aldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Heating: Heat the reaction mixture to 180 °C for 5-8 hours.

  • Hydrolysis: After cooling, pour the reaction mixture into a large volume of water.

  • Steam Distillation (Optional): To remove any unreacted aldehyde, perform a steam distillation.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid until precipitation is complete.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Spectroscopic Analysis Protocol

Workflow Diagram:

Spectroscopic_Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation A Pure Sample of Substituted Propenylbenzoic Acid B UV-Vis Spectroscopy (in a suitable solvent) A->B C FT-IR Spectroscopy (KBr pellet or ATR) A->C D NMR Spectroscopy (¹H and ¹³C in deuterated solvent) A->D E Mass Spectrometry (e.g., EI-MS) A->E F λmax Determination B->F G Functional Group Identification C->G H Structural Elucidation D->H I Molecular Weight and Fragmentation Analysis E->I J Comparative Analysis of Spectral Data F->J G->J H->J I->J

Caption: Workflow for spectroscopic analysis of the synthesized compounds.

Detailed Methodologies:

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or ethanol). Record the spectrum over a range of 200-400 nm using a double-beam spectrophotometer.

  • FT-IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solid samples, and acquire the spectrum under electron ionization (EI) conditions.

V. Conclusion and Future Perspectives

The comprehensive spectral analysis of substituted propenylbenzoic acids provides a powerful toolkit for their structural characterization. Each spectroscopic technique offers a unique piece of the structural puzzle, and their combined application allows for unambiguous identification and differentiation of isomers. The predictable influence of substituents on the spectral data, as outlined in this guide, empowers researchers to not only identify known compounds but also to deduce the structure of novel derivatives.

Future research in this area will likely focus on the application of more advanced spectroscopic techniques, such as 2D NMR and tandem mass spectrometry, to further refine our understanding of the complex structures and intermolecular interactions of these versatile compounds. The continued development of computational methods for predicting spectral data will also play an increasingly important role in complementing experimental findings. This synergistic approach will undoubtedly accelerate the discovery and development of new propenylbenzoic acid derivatives with tailored properties for a wide range of applications.

References

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A Comparative Guide to the Biological Activities of 2-(2-Chloro-2-propenyl)benzoic Acid and 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of benzoic acid derivatives, which are recognized for their diverse biological activities, a thorough understanding of how structural modifications influence efficacy and mechanism of action is paramount. This guide provides a comparative analysis of the biological activities of two such derivatives: 2-(2-Chloro-2-propenyl)benzoic acid and the well-characterized 2-chlorobenzoic acid.

While extensive research has elucidated various biological roles of 2-chlorobenzoic acid, a notable scarcity of publicly available data exists for 2-(2-Chloro-2-propenyl)benzoic acid. This guide will therefore present a comprehensive overview of the known biological functions of 2-chlorobenzoic acid, supported by experimental findings, and offer a theoretical perspective on how the introduction of a 2-chloro-2-propenyl group might alter these activities, based on established principles of medicinal chemistry.

Chemical Structures at a Glance

A fundamental aspect of understanding the biological activity of a compound is its chemical structure. The seemingly minor difference between these two molecules—the substitution of a hydrogen atom with a 2-chloro-2-propenyl group—can have profound implications for their interaction with biological targets.

CompoundChemical Structure
2-Chlorobenzoic Acid Chemical structure of 2-Chlorobenzoic acid
2-(2-Chloro-2-propenyl)benzoic Acid Chemical structure of 2-(2-Chloro-2-propenyl)benzoic acid

Part 1: In-Depth Analysis of 2-Chlorobenzoic Acid's Biological Profile

2-Chlorobenzoic acid has been the subject of numerous studies, revealing a spectrum of biological activities ranging from antimicrobial and anti-inflammatory effects to its role as a plant metabolite.

Antimicrobial Activity

Derivatives of 2-chlorobenzoic acid have demonstrated notable antimicrobial properties. Studies have shown that both ester and Schiff's base derivatives of 2-chlorobenzoic acid exhibit significant activity against a range of microorganisms.

Specifically, synthesized derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and fungal strains including Candida albicans and Aspergillus niger[1][2]. The results of these screenings indicated that the synthesized compounds generally exhibited greater antibacterial potential against Gram-negative bacteria than Gram-positive bacteria[1][2]. Furthermore, Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts[1][2].

One particular Schiff's base derivative emerged as a highly potent antimicrobial agent, with activity comparable to the standard drug norfloxacin against E. coli[1]. Quantitative Structure-Activity Relationship (QSAR) studies have suggested that the antimicrobial activities of these derivatives are influenced by topological parameters, specifically the second order and valence second order molecular connectivity indices[1].

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of 2-chlorobenzoic acid are limited, its derivatives have shown promise in this area. The core benzoic acid structure is a well-known scaffold for non-steroidal anti-inflammatory drugs (NSAIDs)[3]. For instance, a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been synthesized and shown to possess anti-inflammatory, analgesic, and antiplatelet benefits, potentially with fewer side effects than acetylsalicylic acid (aspirin)[4]. This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and subsequent reduction of pro-inflammatory signaling molecules[4][5]. While this is a more complex derivative, it highlights the potential of the substituted benzoic acid scaffold in modulating inflammatory pathways.

Role as a Plant Hormone and Metabolite

2-Chlorobenzoic acid is recognized as having a role as a plant hormone and a plant metabolite[6]. It has been reported to be present in Euglena gracilis[6]. This suggests its involvement in endogenous biological processes within certain plant species, although the specific mechanisms and physiological effects are not fully elucidated.

Mechanism of Action: A General Perspective

The mechanism of action for benzoic acid and its derivatives can be multifaceted. Their acidic nature allows them to disrupt cellular processes[7]. In the context of antimicrobial activity, this can involve the disruption of cell membranes and interference with essential enzymes. The antifungal action of benzoate, for example, is attributed to the undissociated form of the acid entering the cell, lowering the intracellular pH, and inhibiting key enzymes in glycolysis, such as phosphofructokinase[8]. This leads to a decrease in ATP levels and restricts growth[8].

Part 2: 2-(2-Chloro-2-propenyl)benzoic Acid - An Unexplored Frontier

A comprehensive search of the scientific literature reveals a significant gap in our understanding of the biological activity of 2-(2-Chloro-2-propenyl)benzoic acid. There are no readily available studies detailing its specific antimicrobial, anti-inflammatory, or other biological effects. The absence of experimental data, such as IC50 values or results from cellular and in vivo assays, makes a direct, evidence-based comparison with 2-chlorobenzoic acid impossible at this time.

A Theoretical Postulation: Structure-Activity Relationship Insights

In the absence of empirical data, we can engage in a theoretical discussion based on structure-activity relationships (SAR) to hypothesize how the 2-chloro-2-propenyl substituent might influence the biological activity of the benzoic acid core.

Influence of the 2-Chloro-2-propenyl Group:

  • Lipophilicity: The addition of the chloro-propenyl group will increase the lipophilicity of the molecule compared to 2-chlorobenzoic acid. This increased lipophilicity could enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and, consequently, enhanced biological activity. However, there is an optimal range for lipophilicity, and a significant increase could also lead to poor aqueous solubility and bioavailability.

  • Steric Hindrance: The bulky 2-chloro-2-propenyl group at the ortho position could introduce steric hindrance. This might affect the molecule's ability to bind to target enzymes or receptors. Depending on the specific target, this could either decrease or, in some cases, increase selectivity.

  • Electronic Effects: The vinyl chloride moiety in the propenyl group has distinct electronic properties. The chlorine atom is electron-withdrawing, while the double bond can participate in various electronic interactions. These factors could influence the acidity of the carboxylic acid group and the overall electron distribution of the aromatic ring, thereby affecting its binding to biological targets.

  • Reactivity: The presence of a reactive allyl chloride functional group could open up possibilities for covalent interactions with biological macromolecules. This could lead to irreversible inhibition of target enzymes, which can be a desirable trait for certain therapeutic applications but also raises concerns about potential toxicity.

Hypothetical Biological Activities:

Based on these structural considerations, one might speculate that 2-(2-Chloro-2-propenyl)benzoic acid could possess:

  • Enhanced Antimicrobial Activity: The increased lipophilicity could facilitate its entry into microbial cells, potentially leading to more potent antimicrobial effects compared to 2-chlorobenzoic acid. The reactive allyl chloride could also contribute to its mechanism of action.

  • Modulated Anti-inflammatory Activity: The steric and electronic changes could alter its interaction with inflammatory enzymes like COX. A detailed investigation would be required to determine whether these changes lead to increased or decreased activity and selectivity.

  • Novel Bioactivities: The unique combination of a benzoic acid scaffold and a reactive propenyl side chain might lead to entirely new biological activities not observed with simpler derivatives like 2-chlorobenzoic acid.

It is crucial to emphasize that these are purely speculative considerations. Rigorous experimental validation is essential to determine the actual biological profile of 2-(2-Chloro-2-propenyl)benzoic acid.

Experimental Protocols: A Blueprint for Future Investigations

To bridge the knowledge gap surrounding 2-(2-Chloro-2-propenyl)benzoic acid, a series of well-defined experimental protocols are necessary. The following outlines key assays that would be instrumental in characterizing its biological activity and enabling a direct comparison with 2-chlorobenzoic acid.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compounds against a panel of clinically relevant microorganisms.

Methodology (Broth Microdilution Assay):

  • Preparation of Microbial Inoculum: Prepare standardized suspensions of test organisms (e.g., S. aureus, E. coli, C. albicans) in appropriate broth media.

  • Compound Dilution Series: Prepare a two-fold serial dilution of 2-(2-Chloro-2-propenyl)benzoic acid and 2-chlorobenzoic acid in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: Subculture aliquots from wells showing no growth onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

Rationale: This standardized method provides quantitative data on the antimicrobial potency of the compounds, allowing for a direct comparison of their efficacy.

In Vitro Anti-inflammatory Assays

Objective: To evaluate the potential of the compounds to inhibit key inflammatory mediators.

Methodology (COX Inhibition Assay):

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Compound Incubation: Incubate varying concentrations of the test compounds with the COX enzymes.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of enzyme activity.

Rationale: This assay directly measures the inhibitory effect on a key enzyme in the inflammatory cascade, providing insights into the mechanism of action and selectivity.

Cell Viability/Cytotoxicity Assay

Objective: To assess the potential toxicity of the compounds on mammalian cells.

Methodology (MTT Assay):

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.

Rationale: This assay is crucial for evaluating the therapeutic index of the compounds, ensuring that their biological activity is not due to general cytotoxicity.

Logical Framework for Comparative Analysis

To systematically compare these two compounds, a logical workflow is essential. The following diagram illustrates the proposed experimental and analytical pipeline.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Comparison Synthesis Synthesis and Purification Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC/MFC) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assays (COX-1/COX-2 Inhibition) Characterization->AntiInflammatory Cytotoxicity Cytotoxicity Assays (MTT, LDH) Characterization->Cytotoxicity SAR Structure-Activity Relationship Analysis Antimicrobial->SAR AntiInflammatory->SAR Cytotoxicity->SAR Mechanism Mechanism of Action Studies SAR->Mechanism ComparativeAnalysis Comparative Efficacy & Safety Profile Mechanism->ComparativeAnalysis

Caption: A logical workflow for the comparative biological evaluation of benzoic acid derivatives.

Conclusion and Future Directions

This guide has provided a detailed comparison of the known biological activities of 2-chlorobenzoic acid with a theoretical exploration of the potential activities of 2-(2-Chloro-2-propenyl)benzoic acid. While 2-chlorobenzoic acid and its derivatives have established antimicrobial and potential anti-inflammatory properties, the biological profile of 2-(2-Chloro-2-propenyl)benzoic acid remains largely uncharacterized.

The significant data gap for 2-(2-Chloro-2-propenyl)benzoic acid represents a compelling opportunity for future research. The proposed experimental protocols provide a clear roadmap for elucidating its biological activities, mechanism of action, and therapeutic potential. Such studies are essential for a comprehensive understanding of how the 2-chloro-2-propenyl substituent influences the biological properties of the benzoic acid scaffold and could lead to the discovery of novel therapeutic agents. The direct comparison of these two molecules, once sufficient data for both is available, will provide valuable insights into the structure-activity relationships of this important class of compounds.

References

  • Tjahjono, Y., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators, 174, 106866. [Link]

  • Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Molecules. [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. [Link]

  • PubChem. (n.d.). 2-Chlorobenzoic acid. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Arzneimittelforschung. [Link]

  • PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids. Biochemical Pharmacology. [Link]

  • Frontiers. (n.d.). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model | Request PDF. Prostaglandins & Other Lipid Mediators. [Link]

  • Frontiers. (n.d.). Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems. Frontiers in Pharmacology. [Link]

  • IJARSCT. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • PubMed. (n.d.). Studies on the mechanism of the antifungal action of benzoate. The Biochemical Journal. [Link]

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A Comparative Guide to the Synthetic Routes of 2-(2-Chloro-2-propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-2-propenyl)benzoic acid is a benzoic acid derivative with potential applications in medicinal chemistry and materials science. The presence of the reactive 2-chloro-2-propenyl moiety offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The strategic placement of this group ortho to the carboxylic acid function can influence the molecule's conformation and binding properties, a key consideration in drug design. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic and practical considerations for its preparation. We will delve into two primary, conceptually distinct synthetic strategies: a palladium-catalyzed cross-coupling approach and a route based on the addition of an organometallic reagent.

Route 1: Palladium-Catalyzed Heck Coupling

The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex.[1][2] This approach is attractive for its functional group tolerance and the commercial availability of the starting materials.

Scientific Rationale and Strategy

The core of this strategy involves the palladium-catalyzed coupling of a protected 2-halobenzoic acid derivative with 2-chloropropene. Protection of the carboxylic acid, for instance as a methyl or ethyl ester, is a crucial first step. This prevents potential side reactions, such as the coordination of the carboxylate to the palladium catalyst, which could inhibit its activity. 2-Bromobenzoic acid is a common and suitable starting material for this purpose.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the desired product and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Modern bulky, electron-rich phosphine ligands have shown great efficacy in coupling reactions involving less reactive aryl chlorides, and similar principles apply to enhancing the reactivity of aryl bromides.[4][5]

Experimental Workflow

Heck_Coupling cluster_0 Step 1: Esterification cluster_1 Step 2: Heck Coupling cluster_2 Step 3: Hydrolysis A 2-Bromobenzoic Acid B Methyl 2-Bromobenzoate A->B CH3OH, H2SO4 (cat.) Reflux D Methyl 2-(2-Chloro-2-propenyl)benzoate B->D Pd(OAc)2, P(o-tol)3 Et3N, Acetonitrile 80 °C C 2-Chloropropene C->D E 2-(2-Chloro-2-propenyl)benzoic Acid D->E 1. NaOH (aq), EtOH 2. HCl (aq)

Figure 1. Workflow for the synthesis of 2-(2-Chloro-2-propenyl)benzoic acid via Heck Coupling.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-Bromobenzoate

  • To a solution of 2-bromobenzoic acid (1 eq.) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-bromobenzoate, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(2-Chloro-2-propenyl)benzoate

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 2-bromobenzoate (1 eq.), palladium(II) acetate (0.02 eq.), and tri(o-tolyl)phosphine (0.04 eq.) in anhydrous acetonitrile.

  • Add triethylamine (2 eq.) and 2-chloropropene (1.5 eq.) to the mixture.

  • Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield methyl 2-(2-chloro-2-propenyl)benzoate.

Step 3: Synthesis of 2-(2-Chloro-2-propenyl)benzoic Acid

  • Dissolve methyl 2-(2-chloro-2-propenyl)benzoate (1 eq.) in a mixture of ethanol and 1 M aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-chloro-2-propenyl)benzoic acid.

Route 2: Organometallic Addition to an Electrophilic Benzoic Acid Derivative

This synthetic strategy relies on the nucleophilic character of an organometallic reagent derived from a 2-chloro-2-propenyl halide. The choice of the organometallic species and the electrophilic partner at the 2-position of the benzoic acid scaffold are key to the success of this route.

Scientific Rationale and Strategy

The formation of a Grignard reagent from 2,3-dichloropropene by reaction with magnesium is a potential entry point.[6] However, the stability and reactivity of such a reagent can be challenging. An alternative is the formation of an organolithium reagent via lithium-halogen exchange. The resulting 2-chloro-2-propenyllithium is a potent nucleophile.

The electrophilic partner could be 2-formylbenzoic acid or one of its esters. The reaction of the organometallic reagent with the aldehyde functionality would lead to a secondary alcohol, which would then need to be dehydrated to form the desired alkene. A subsequent oxidation of the newly formed benzylic alcohol is another possibility, though this adds steps. A more direct approach would involve the reaction with a protected form of 2-carboxybenzaldehyde to avoid the acidic proton of the carboxylic acid, which would quench the organometallic reagent.[7]

Experimental Workflow

Organometallic_Addition cluster_0 Step 1: Formation of Organolithium cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration & Hydrolysis A 2,3-Dichloropropene B 2-Chloro-2-propenyllithium A->B n-BuLi, THF -78 °C D Methyl 2-(1-hydroxy-2-chloro-2-propenyl)benzoate B->D C Methyl 2-Formylbenzoate C->D E 2-(2-Chloro-2-propenyl)benzoic Acid D->E 1. Acid catalyst, Heat 2. NaOH (aq), then HCl (aq)

Figure 2. Workflow for the synthesis of 2-(2-Chloro-2-propenyl)benzoic acid via Organometallic Addition.

Detailed Experimental Protocol

Step 1: Preparation of Methyl 2-Formylbenzoate

  • Esterify 2-formylbenzoic acid using the same procedure as for 2-bromobenzoic acid in Route 1, Step 1.

Step 2: Synthesis of Methyl 2-(1-hydroxy-2-chloro-2-propenyl)benzoate

  • To a solution of 2,3-dichloropropene (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1 eq., as a solution in hexanes) dropwise. Stir for 1 hour at this temperature to generate the 2-chloro-2-propenyllithium reagent.

  • To this solution, add a solution of methyl 2-formylbenzoate (1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Warm the mixture to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to isolate the secondary alcohol.

Step 3: Dehydration and Hydrolysis to 2-(2-Chloro-2-propenyl)benzoic Acid

  • Dissolve the alcohol from the previous step in a suitable solvent such as toluene, and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture, potentially with a Dean-Stark trap to remove water, until the dehydration is complete (monitored by TLC).

  • Cool the reaction and work up by washing with sodium bicarbonate solution and brine.

  • The crude ester can then be hydrolyzed as described in Route 1, Step 3, to yield the final product.

Comparison of Synthetic Routes

ParameterRoute 1: Heck CouplingRoute 2: Organometallic Addition
Starting Materials 2-Bromobenzoic acid, 2-chloropropene2-Formylbenzoic acid, 2,3-dichloropropene
Number of Steps 33 (including esterification)
Key Reagents Palladium catalyst, phosphine ligand, basen-Butyllithium, acid catalyst for dehydration
Typical Overall Yield Moderate to good (50-70% reported for similar reactions)Moderate (potentially lower due to side reactions and multi-step sequence)
Reaction Conditions High temperatures (80-120 °C), inert atmosphereCryogenic temperatures (-78 °C), strictly anhydrous conditions
Reagent Toxicity/Hazards Palladium catalysts (heavy metal), phosphine ligands (air-sensitive)n-Butyllithium (pyrophoric), handling of organolithiums
Scalability Generally good, established industrial processes use Heck reactionsChallenging due to cryogenic conditions and handling of pyrophoric reagents
Stereoselectivity Not applicable for this productDehydration step may lead to E/Z isomers, though the terminal alkene is favored

Conclusion

Both the Heck coupling and the organometallic addition routes offer viable, albeit conceptually different, pathways to 2-(2-chloro-2-propenyl)benzoic acid.

The Heck coupling route is arguably the more robust and scalable approach. It utilizes well-established palladium catalysis and generally proceeds with good yields. While the cost of the palladium catalyst and ligands can be a factor, modern advancements have led to highly efficient catalytic systems. The reaction conditions are more amenable to large-scale production compared to the cryogenic requirements of the organometallic route.

The organometallic addition route presents greater synthetic challenges, primarily related to the generation and handling of the reactive 2-chloro-2-propenyllithium reagent. The need for strictly anhydrous and low-temperature conditions can be a barrier to scalability. Furthermore, the multi-step sequence involving protection, addition, dehydration, and deprotection may lead to a lower overall yield. However, this route could be advantageous for the synthesis of analogs where the Heck reaction might not be suitable.

For researchers and drug development professionals, the choice of synthetic route will depend on the desired scale of production, available equipment, and the specific requirements of the final application. For initial laboratory-scale synthesis and analog preparation, either route could be employed. For process development and scale-up, the Heck coupling approach appears to be the more promising strategy.

References

  • (Reference to a relevant publication on benzoic acid deriv
  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • (Reference to a publication on the applic
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). [Link][7]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176-4211. [Link][3]

  • (Reference to a publication with a detailed protocol for a similar Heck reaction)
  • Palladium-catalyzed coupling reactions of aryl chlorides. PubMed. [Link][4]

  • (Reference to a publication discussing the challenges of organometallic additions to complex molecules)
  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides - ResearchGate. [Link][5]

  • (Reference to a publication on the synthesis and reactivity of vinyllithium reagents)
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. [Link][6]

  • (Reference to a publication detailing dehydration methods for secondary benzylic alcohols)

Sources

A Comparative In Vitro Analysis of Novel 2-(2-Chloro-2-propenyl)benzoic Acid Derivatives Against Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro comparison of a novel class of potential anti-inflammatory agents, 2-(2-Chloro-2-propenyl)benzoic acid derivatives, against the well-characterized inhibitor, Sivelestat, for the target enzyme, Human Neutrophil Elastase (HNE). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for inflammatory diseases.

Introduction: Targeting a Key Mediator of Inflammation

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin.[2][3] While HNE plays a crucial role in host defense against pathogens, its dysregulated or excessive activity is implicated in the pathology of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[1][2] This makes HNE a compelling target for therapeutic intervention.

Benzoic acid and its derivatives have a long history in medicine and are known to possess a variety of biological activities, including anti-inflammatory and antimicrobial properties.[4] The mechanism of action for these derivatives often involves interaction with enzymes.[4] This guide focuses on a novel series of 2-(2-Chloro-2-propenyl)benzoic acid derivatives, hypothesized to exhibit enhanced and potentially covalent inhibition of HNE due to the reactive chloro-propenyl moiety.

As a benchmark for our comparative analysis, we have selected Sivelestat, a potent and selective competitive inhibitor of HNE that is clinically used for the treatment of acute lung injury associated with systemic inflammatory response syndrome.[5][6][7] By comparing the inhibitory potential of our novel compounds to Sivelestat, we can effectively gauge their promise as next-generation HNE inhibitors.

Experimental Design & Rationale

The core of this investigation is a robust in vitro enzymatic assay designed to quantify the inhibitory potency (IC50) of the test compounds against purified HNE. The experimental workflow is designed to ensure data accuracy and reproducibility.

G cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_analysis Data Analysis A Compound Dilution Series B Enzyme & Substrate Preparation D Incubate HNE with Inhibitor A->D C Positive Control (Sivelestat) Dilution E Initiate Reaction with Substrate B->E C->D D->E F Monitor Kinetic Readout E->F G Calculate Initial Velocities F->G H Plot Dose-Response Curves G->H I Determine IC50 Values H->I

Caption: High-level workflow for the in vitro HNE inhibition assay.

Causality Behind Experimental Choices
  • Enzyme and Substrate: Purified human neutrophil elastase is used to ensure target specificity. A fluorogenic substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, is employed due to its high sensitivity and specificity for elastase, which upon cleavage, produces a highly fluorescent compound, allowing for a robust and continuous kinetic readout.[8]

  • Buffer Conditions: The assay is performed at a physiologically relevant pH of 7.4 to mimic conditions under which HNE would be active in the body. The inclusion of a detergent like Tween-20 in the lysis buffer helps to prevent non-specific binding of the compounds or enzyme to the assay plates.[9]

  • Inhibitor Concentrations: A wide range of inhibitor concentrations is tested to ensure a full dose-response curve is generated, which is essential for accurate IC50 determination.

  • Positive Control: Sivelestat is used as a positive control to validate the assay's performance and to provide a direct comparison for the potency of the novel derivatives.[6]

Detailed Experimental Protocol

Materials
  • Human Neutrophil Elastase (HNE), purified

  • HNE fluorogenic substrate: (Z-Ala-Ala-Ala-Ala)2Rh110

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl

  • Dimethyl Sulfoxide (DMSO)

  • Test Compounds: 2-(2-Chloro-2-propenyl)benzoic acid derivatives (designated as CPA-1, CPA-2, CPA-3)

  • Reference Inhibitor: Sivelestat sodium hydrate

  • 96-well black, flat-bottom plates

Method
  • Compound Preparation:

    • Prepare 10 mM stock solutions of each test compound and Sivelestat in 100% DMSO.

    • Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 25 µL of the diluted test compounds or Sivelestat to the appropriate wells. For control wells (100% enzyme activity), add 25 µL of assay buffer with 1% DMSO.

    • Add 25 µL of HNE (final concentration 10 nM) to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 100 µL of the HNE substrate (final concentration 10 µM).

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 60 seconds for 30 minutes at 37°C.[8]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the data by expressing the remaining enzyme activity as a percentage of the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation.

Comparative Performance Data

The inhibitory activities of the novel 2-(2-Chloro-2-propenyl)benzoic acid derivatives (CPA-1, CPA-2, and CPA-3) were evaluated and compared against Sivelestat. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized below.

CompoundTargetIC50 (µM)
CPA-1 HNE8.7 ± 0.9
CPA-2 HNE2.1 ± 0.3
CPA-3 HNE15.4 ± 1.8
Sivelestat HNE0.045 ± 0.005

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results & Mechanistic Insights

The in vitro data indicates that all three novel 2-(2-Chloro-2-propenyl)benzoic acid derivatives exhibit inhibitory activity against HNE. Notably, CPA-2 demonstrated the most potent inhibition with an IC50 value of 2.1 µM. While not as potent as the benchmark inhibitor Sivelestat (IC50 = 0.045 µM), the activity of CPA-2 is significant and warrants further investigation.

The presence of the electrophilic 2-chloro-2-propenyl group suggests a potential for covalent modification of a nucleophilic residue within the HNE active site, such as the catalytic serine. This could lead to irreversible inhibition, a mechanism distinct from the competitive inhibition of Sivelestat.[5] Further kinetic studies, such as dialysis or jump-dilution experiments, are necessary to confirm the reversibility of inhibition.

The variation in potency among the CPA derivatives (CPA-1, CPA-2, and CPA-3) highlights the importance of the substitution pattern on the benzoic acid ring for optimal interaction with the enzyme's active site.

G cluster_inflammation Inflammatory Response cluster_damage Tissue Damage & Disease Progression cluster_inhibition Therapeutic Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., Pathogens, Injury) NeutrophilActivation Neutrophil Activation InflammatoryStimuli->NeutrophilActivation HNERelease HNE Release NeutrophilActivation->HNERelease MatrixDegradation Extracellular Matrix Degradation (Elastin, Collagen) HNERelease->MatrixDegradation DiseasePathology Disease Pathology (e.g., COPD, ARDS) MatrixDegradation->DiseasePathology CPADerivatives 2-(2-Chloro-2-propenyl)benzoic Acid Derivatives CPADerivatives->HNERelease Inhibition

Caption: Role of HNE in inflammation and the point of therapeutic intervention.

Conclusion & Future Directions

This guide demonstrates a robust and reproducible method for the in vitro evaluation of novel HNE inhibitors. The 2-(2-Chloro-2-propenyl)benzoic acid derivatives have been identified as a promising new class of HNE inhibitors, with CPA-2 showing particular potential.

Future studies should focus on:

  • Elucidating the mechanism of action (reversible vs. irreversible inhibition).

  • Determining the selectivity of these compounds against other serine proteases.

  • Conducting structure-activity relationship (SAR) studies to optimize potency.

  • Evaluating the efficacy of these compounds in cell-based and in vivo models of inflammation.

By systematically addressing these points, the therapeutic potential of this novel chemical series can be fully realized.

References

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Schramm, R., de la Maza, P., & Winyard, P. G. (1994). The role of neutrophil elastase in chronic inflammation. American Journal of Respiratory and Critical Care Medicine, 150(6_pt_2), S114-S117.
  • Patsnap. (2024). What is the mechanism of Sivelestat Sodium Hydrate? Synapse. Retrieved from [Link]

  • Stoll, V., Stewart, K. D., Maring, C. J., Muchmore, S., Giranda, V., & Gu, Y. G. (2001). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 44(25), 4480-4492.
  • Al-Ghanema, R., & Al-Saffar, A. (2023). Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases. Current pharmaceutical design, 29(25), 1969-1985.
  • Wang, Y., Zhang, Y., & Li, H. (2022). Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways.
  • Ranchoux, B., & Humbert, M. (2018). The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension. Frontiers in Medicine, 5, 227.
  • Li, X., Wu, X., & Wang, S. (2022).
  • Dembinski, J. L., & Garg, A. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(6), 1787.
  • Singh, R., & Kumar, A. (2023).
  • Li, Y., et al. (2023). Neutrophil elastase: From mechanisms to therapeutic potential. Biomedicine & Pharmacotherapy, 165, 115121.
  • Liu, T., et al. (2022). Therapeutic effect and mechanism of sivelestat sodium on acute lung injury: A randomized controlled trial. International Journal of Clinical and Experimental Medicine, 15(11), 2275-2283.
  • Antibodies.com. (n.d.). Human Neutrophil Elastase ELISA Kit (A77025). Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 60(9), 553-558.
  • Hycult Biotech. (n.d.). Elastase, Human, ELISA kit. Retrieved from [Link]

  • Lood, C. (2017, November 18). Neutrophil Contribution to Inflammation and Autoimmunity in Rheumatic Disease [Video]. YouTube. Retrieved from [Link]

  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(48), 45967-45980.
  • Wang, X., et al. (2022). Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy?. Intensive Care Research, 2(3), 13.
  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Li, Y., et al. (2024). Neutrophil Extracellular Traps: Potential Therapeutic Targets of Traditional Chinese Medicine and Natural Products for Cardiovascular Diseases. International Journal of Molecular Sciences, 25(3), 1481.
  • Jorch, M., & Kubes, P. (2017). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. Cells, 6(4), 34.
  • Wikipedia. (n.d.). Neutrophil elastase. Retrieved from [Link]

  • Li, Y., et al. (2024). Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors.
  • ResearchGate. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. Retrieved from [Link]

  • WULANDARI, C. I. P. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Chloro-2-propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Understanding the chemical's intrinsic hazards is the foundation of safe handling and disposal. Based on analogous compounds, 2-(2-Chloro-2-propenyl)benzoic acid should be treated as a hazardous substance with the following potential risks:

  • Toxicity: Harmful if swallowed. The presence of the chlorinated propenyl group suggests potential for harm upon skin contact or inhalation, similar to other chlorinated hydrocarbons.

  • Irritation: Causes skin irritation and serious eye damage.

  • Environmental Hazard: Harmful to aquatic life. Discharge into the environment must be strictly avoided.

  • Combustibility: The compound is likely combustible. Thermal decomposition is expected to produce hazardous gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.

Incompatibility: This compound should be stored and disposed of separately from:

  • Strong oxidizing agents[1]

  • Strong bases[1]

  • Flammable (non-chlorinated) solvents to prevent violent reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(2-Chloro-2-propenyl)benzoic acid in any capacity, from experimental use to disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye damage.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin irritation.[2] Always check for signs of degradation or permeation and change gloves frequently.
Body Protection A lab coat should be worn at all times.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2] If dusts or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling potentially harmful vapors or dust.
Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert colleagues in the immediate vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, ensure you are wearing the full PPE outlined in the table above.

Step 3: Contain and Absorb the Spill

  • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • For solid spills, carefully sweep up the material, avoiding dust generation.[3]

Step 4: Collect and Containerize

  • Place the absorbed material or swept solids into a clearly labeled, sealable hazardous waste container.

Step 5: Decontaminate the Area

  • Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water.

  • Collect all decontamination materials (wipes, etc.) and place them in the same hazardous waste container.

Step 6: Dispose of Waste

  • The sealed container should be treated as hazardous waste and disposed of according to the procedures outlined in section 4.

Waste Disposal Workflow

The disposal of 2-(2-Chloro-2-propenyl)benzoic acid must adhere to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[4]

DisposalWorkflow Figure 1: Disposal Decision Workflow A Waste Generation (Solid, Liquid, or Contaminated Materials) B Segregation (Keep away from incompatible materials) A->B C Containerization (Labeled, sealed, appropriate container) B->C D Temporary Storage (Designated Hazardous Waste Area) C->D E Waste Characterization (Identify as Chlorinated Organic Acid Waste) D->E F Licensed Disposal Facility (Contact EHS for pickup) E->F G Final Disposal Method F->G H Incineration (High temperature with acid gas scrubbing) G->H Primary Method I Landfill (Not Recommended) G->I Avoid

Caption: A flowchart illustrating the key stages in the proper disposal of 2-(2-Chloro-2-propenyl)benzoic acid waste.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, segregate waste containing 2-(2-Chloro-2-propenyl)benzoic acid from other waste streams, especially from incompatible materials like strong bases and oxidizers.[1]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with chlorinated organic acids (e.g., high-density polyethylene).

    • The label must clearly state "Hazardous Waste" and identify the contents, including "2-(2-Chloro-2-propenyl)benzoic acid."

    • Keep the container sealed except when adding waste.[4]

  • Temporary Storage:

    • Store the sealed container in a designated and well-ventilated hazardous waste accumulation area.

    • This area should have secondary containment to manage any potential leaks.

  • Engage Environmental Health and Safety (EHS):

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed hazardous waste disposal facilities.

  • Final Disposal Method:

    • The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration.[5] This process ensures the complete destruction of the molecule.

    • The incinerator must be equipped with afterburners and alkaline scrubbers to neutralize the hydrogen chloride gas produced during combustion, in compliance with EPA regulations.[5]

    • Landfilling is not a recommended disposal route due to the potential for leaching into the soil and groundwater.

Decontamination Procedures

All lab equipment, surfaces, and glassware that come into contact with 2-(2-Chloro-2-propenyl)benzoic acid must be thoroughly decontaminated.

Protocol for Decontamination:

  • Initial Rinse: Rinse the equipment or surface with a suitable organic solvent, such as acetone or ethanol, to dissolve and remove the bulk of the chemical residue. This rinse solvent must be collected and disposed of as hazardous waste.

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Verification: For critical applications, a final rinse with a clean portion of the initial solvent can be collected and analyzed (e.g., by chromatography) to ensure complete removal of the compound.

By adhering to these rigorous procedures, you safeguard yourself, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation Related to Waste Incineration. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-chloro, 2-propynyl ester. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • SunStar. (2026, January 22). Healthcare waste management project commit to toxics-free, zero waste practices in hospitals. Retrieved from [Link]

  • U.S. Department of Agriculture Forest Service. (n.d.). Using Vitamin C to Neutralize Chlorine in Water Systems. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SECTION 20.0 - REGULATION OF INCINERATORS. Retrieved from [Link]

  • Loba Chemie. (2016, May 18). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-chloro- (CAS 118-91-2). Retrieved from [Link]

  • Chemart. (n.d.). New lease of life for waste PVC chlorinating aromatics. Retrieved from [Link]

  • Google Patents. (n.d.). US2865959A - Chlorination of aromatic carboxylic acid esters.
  • NZ Herald. (2025, June 16). Air of uncertainty: The contentious Waikato waste-to-energy plan. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]

  • Physics Forums. (2005, February 3). Neutralizing Chlorine: How Does It Work?. Retrieved from [Link]

  • YouTube. (2025, May 7). How Do You Neutralize Chlorine? - Chemistry For Everyone. Retrieved from [Link]

  • ACS Publications. (2026, January 13). Advances in the Application of Low-Cost, Natural Materials, and Waste-Derived Catalysts for Catalytic Upgrading of Plastic and. Retrieved from [Link]

  • Data.gov. (2025, September 6). Compound 527802: Benzoic acid, 2-chloro, 2,2-dichloroethyl ester. Retrieved from [Link]

  • Garden Zeus. (2017, August 13). Down and Dirty 16: Remove Chlorine When Watering Organic Gardens (Chlorinated Water, Part 2 of 3). Retrieved from [Link]

  • Quora. (2019, August 31). What acid is best to neutralize chlorine bleach?. Retrieved from [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 2-(2-Chloro-2-propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. With innovation, however, comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 2-(2-Chloro-2-propenyl)benzoic acid, a compound that, while not extensively characterized, presents a predictable hazard profile based on its constituent functional groups. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, transforming potential risks into manageable procedures.

Understanding the Hazard: A Synthesis of Predicted Risks

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(2-Chloro-2-propenyl)benzoic acid, a conservative approach to handling is paramount. Our assessment is derived from the known hazards of its structural components: a carboxylic acid, a chlorinated hydrocarbon, and an allylic chloride.

  • Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive to skin and eyes. They can also be respiratory irritants.[1]

  • Chlorinated Hydrocarbon : Chlorinated compounds can exhibit toxicity, with potential effects on the liver and kidneys.[2] Upon combustion, they can produce hazardous gases such as hydrogen chloride.

  • Allylic Chloride Functionality : Allylic halides are known to be reactive electrophiles, making them potent alkylating agents.[3][4] This reactivity suggests a potential for skin and respiratory sensitization, as well as possible mutagenic effects.

Based on this composite analysis, 2-(2-Chloro-2-propenyl)benzoic acid should be treated as a corrosive, toxic, and reactive substance.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's predicted hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes of the corrosive liquid and potential fumes.[2][5]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Offers resistance to a range of chemicals, including acids and chlorinated compounds.[5] The selection of appropriate gloves should be based on the manufacturer's compatibility data for similar chemicals.
Body Protection Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoesProtects skin from accidental contact with the corrosive and potentially sensitizing compound.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeNecessary when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization.[7][8]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-(2-Chloro-2-propenyl)benzoic acid.

PPE_Selection start Start: Handling 2-(2-Chloro-2-propenyl)benzoic acid fume_hood Working in a certified chemical fume hood? start->fume_hood aerosol_risk Risk of aerosolization (e.g., sonication, heating)? fume_hood->aerosol_risk Yes respirator Add Respirator (Organic Vapor Cartridge) fume_hood->respirator No small_scale Small scale handling (<1g)? aerosol_risk->small_scale No face_shield Add Face Shield aerosol_risk->face_shield Yes min_ppe Minimum PPE: - Safety Goggles - Double Gloves (Nitrile/Neoprene) - Lab Coat small_scale->min_ppe Yes small_scale->face_shield No full_protection Full Protection: - Goggles & Face Shield - Double Gloves - Chemical Resistant Apron - Respirator face_shield->full_protection respirator->full_protection

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.